molecular formula C8H12I2 B085546 1,4-Diiodobicyclo[2.2.2]octane CAS No. 10364-05-3

1,4-Diiodobicyclo[2.2.2]octane

Numéro de catalogue: B085546
Numéro CAS: 10364-05-3
Poids moléculaire: 361.99 g/mol
Clé InChI: FWXREWNUAWFVFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4-Diiodobicyclo[2.2.2]octane is a specialized bicyclic organic compound that serves as a valuable building block in advanced organic synthesis and materials science research. Its rigid [2.2.2]bicyclic framework, functionalized with iodine atoms, makes it a versatile precursor for cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the construction of complex molecular architectures. Researchers also utilize this compound in the development of novel ligands for catalysis and as a core structure in the design of organic materials for electronic and optical applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

10364-05-3

Formule moléculaire

C8H12I2

Poids moléculaire

361.99 g/mol

Nom IUPAC

1,4-diiodobicyclo[2.2.2]octane

InChI

InChI=1S/C8H12I2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2

Clé InChI

FWXREWNUAWFVFX-UHFFFAOYSA-N

SMILES

C1CC2(CCC1(CC2)I)I

SMILES canonique

C1CC2(CCC1(CC2)I)I

Autres numéros CAS

10364-05-3

Synonymes

1,4-Diiodobicyclo[2.2.2]octane

Origine du produit

United States

Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-diiodobicyclo[2.2.2]octane, a rigid bicyclic compound with applications in organic synthesis and materials science. This document details the synthetic pathway, experimental protocols, and key characterization data for this important molecule.

Synthesis

The synthesis of this compound is a multi-step process that begins with the construction of the bicyclo[2.2.2]octane core, followed by the introduction of the iodo functionalities. The key steps involve the formation of a dicarboxylic acid precursor and a subsequent Hunsdiecker reaction.

Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

The initial precursor, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, is synthesized from diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and 1,2-dibromoethane.

Experimental Protocol:

  • Step 1: Formation of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. In a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, suspend sodium hydride (9.6 g, 0.28 mol) in 80 mL of ethylene glycol dimethyl ether. To this suspension, add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (25.6 g, 0.1 mol). At 60 °C, slowly add 1,2-dibromoethane (86.8 g, 0.46 mol) dropwise. After the addition is complete, raise the temperature to 90 °C and continue stirring for 20 hours.[1]

  • Step 2: Work-up and Purification. After the reaction, remove the unreacted 1,2-dibromoethane and the solvent by distillation under reduced pressure. Dissolve the residue in a large volume of dichloromethane. Adjust the pH of the remaining solid to weakly acidic (pH ≈ 5-6) with concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane, combine the organic phases, and remove the solvent. Purify the crude product by recrystallization from ethanol to yield diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.[1]

  • Step 3: Hydrolysis to Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using standard procedures, such as refluxing with a strong base (e.g., NaOH) in an alcohol/water mixture, followed by acidification with a strong acid (e.g., HCl).

Synthesis_of_Dicarboxylic_Acid succinate Diethyl 2,5-dioxocyclohexane- 1,4-dicarboxylate diester Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate succinate->diester dibromoethane 1,2-Dibromoethane dibromoethane->diester naH NaH, Ethylene glycol dimethyl ether hydrolysis Hydrolysis (NaOH, H2O/EtOH then HCl) diester->hydrolysis diacid Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid hydrolysis->diacid

Synthesis of this compound via Hunsdiecker Reaction

The dicarboxylic acid is converted to this compound using a modified Hunsdiecker reaction. This reaction involves the thermal decarboxylation of the silver salt of the carboxylic acid in the presence of iodine.

Experimental Protocol:

  • Step 1: Preparation of the Disilver Salt. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is converted to its disilver salt by treatment with silver oxide (Ag₂O). The dicarboxylic acid is dissolved in a suitable solvent, and a stoichiometric amount of silver oxide is added. The mixture is stirred until the reaction is complete, and the silver salt is then isolated and dried thoroughly.

  • Step 2: Hunsdiecker Reaction. The dry disilver salt of bicyclo[2.2.2]octane-1,4-dicarboxylic acid is suspended in a non-polar solvent, such as carbon tetrachloride (CCl₄). A stoichiometric amount of iodine (I₂) is added, and the mixture is heated to reflux. The reaction proceeds with the evolution of carbon dioxide and the formation of the diiodo product. The reaction is monitored until the starting material is consumed.

  • Step 3: Work-up and Purification. After the reaction is complete, the silver iodide precipitate is removed by filtration. The filtrate is washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or sublimation.

Hunsdiecker_Reaction diacid Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid silver_salt Disilver bicyclo[2.2.2]octane- 1,4-dicarboxylate diacid->silver_salt ag2o Ag₂O diiodo This compound silver_salt->diiodo iodine I₂, CCl₄, Reflux

Characterization

The synthesized this compound is characterized by various analytical techniques to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular Formula C₈H₁₂I₂
Molecular Weight 361.99 g/mol
Melting Point 158 °C[2]
Boiling Point 300.9 °C at 760 mmHg
Density 2.2 g/cm³
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the high symmetry of the molecule, a single peak is expected in the proton NMR spectrum, corresponding to the twelve equivalent methylene protons. The chemical shift of this peak would be influenced by the presence of the iodine atoms.

    • ¹³C NMR: Two distinct signals are anticipated in the carbon NMR spectrum. One signal would correspond to the two equivalent bridgehead carbons directly attached to the iodine atoms, and the other signal would represent the six equivalent methylene carbons.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a molecular ion peak (M⁺) at m/z 362, corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns would involve the loss of one or two iodine atoms, leading to significant peaks at m/z 235 ([M-I]⁺) and m/z 108 ([M-2I]⁺). Further fragmentation of the bicyclooctane cage would also be observed.

Logical Workflow for Synthesis and Characterization

The overall process for obtaining and verifying this compound follows a logical experimental workflow.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, 1,2-dibromoethane) step1 Synthesis of Bicyclo[2.2.2]octane precursor start->step1 step2 Hunsdiecker Reaction step1->step2 product Crude this compound step2->product purify Recrystallization or Sublimation product->purify pure_product Pure this compound purify->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms physical Physical Properties (Melting Point, etc.) pure_product->physical

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental nuances and safety information.

References

In-Depth Technical Guide: The Crystal Structure of 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of 1,4-diiodobicyclo[2.2.2]octane, a key bicyclic organic compound. This document details the precise three-dimensional arrangement of atoms in the crystalline state, supported by quantitative crystallographic data. Furthermore, it outlines the experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of the title compound, offering a reproducible methodology for researchers in the fields of crystallography, medicinal chemistry, and materials science. The logical workflow of the structural determination process is also visualized to enhance understanding.

Introduction

This compound is a halogenated derivative of the rigid bicyclo[2.2.2]octane scaffold. The defined and predictable geometry of this framework makes it an important building block in supramolecular chemistry, crystal engineering, and as a precursor in the synthesis of more complex molecules, including propellanes. The introduction of iodine atoms at the bridgehead positions significantly influences the molecule's electronic properties and its ability to form halogen bonds and other non-covalent interactions, which are critical in the design of novel materials and pharmaceutical compounds. A thorough understanding of its solid-state structure is paramount for accurately predicting its behavior in these applications.

This guide presents the definitive crystal structure of this compound, based on data deposited with the Cambridge Crystallographic Data Centre (CCDC), and provides the associated experimental procedures.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The molecule crystallizes in a layered structure. The key crystallographic data and selected intramolecular bond lengths and angles are summarized in the tables below.

Crystallographic Data

The following table summarizes the crystallographic data for this compound.

ParameterValue
CCDC Deposition Number834759
Empirical FormulaC₈H₁₂I₂
Formula Weight362.00
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)12.039(3)
b (Å)12.039(3)
c (Å)7.897(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1146.4(6)
Z4
Calculated Density (g/cm³)2.098
Absorption Coeff. (mm⁻¹)5.695
F(000)664
Temperature (K)90
RadiationMoKα (λ = 0.71073 Å)
Selected Intramolecular Distances and Angles

The following table presents key bond lengths and angles within the this compound molecule, providing insight into its rigid covalent framework.

Bond/AngleAtom 1Atom 2Atom 3Value (Å or °)
Bond Lengths (Å)
C-IC1I12.163(3)
C-C (bridgehead)C1C21.554(4)
C-C (ethylene bridge)C2C31.545(4)
Bond Angles (°)
I-C-CI1C1C2107.8(2)
C-C-C (at bridgehead)C2C1C2'109.3(3)
C-C-C (in ethylene bridge)C1C2C3109.8(3)

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the subsequent determination of its crystal structure via single-crystal X-ray diffraction.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Step 1: Hunsdiecker Reaction

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is converted to its silver salt by treatment with silver nitrate in an aqueous solution.

  • The resulting silver carboxylate is thoroughly dried under vacuum.

  • The dried silver salt is suspended in a dry, inert solvent such as carbon tetrachloride.

  • A stoichiometric amount of iodine is added to the suspension.

  • The reaction mixture is heated to reflux until the evolution of carbon dioxide ceases and the color of iodine disappears.

  • The reaction mixture is cooled, and the silver iodide precipitate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

Step 2: Purification and Crystallization

  • The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

  • Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent such as chloroform or by slow sublimation.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following steps:

  • Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 90 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. The data are corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography start Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid silver_salt Silver Salt Formation start->silver_salt hunsdiecker Hunsdiecker Reaction with I₂ silver_salt->hunsdiecker crude_product Crude this compound hunsdiecker->crude_product purification Purification (Chromatography) crude_product->purification crystallization Crystallization purification->crystallization single_crystal Single Crystal crystallization->single_crystal data_collection Data Collection (Diffractometer) single_crystal->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Workflow for Crystal Structure Determination.

Conclusion

This technical guide has provided a detailed account of the crystal structure of this compound, presenting key crystallographic data and molecular geometry parameters in a clear, tabular format. The experimental protocols for the synthesis and single-crystal X-ray diffraction analysis have been outlined to facilitate the reproduction of these results. The provided workflow diagram visually summarizes the logical progression from starting material to the final, refined crystal structure. This comprehensive information is intended to be a valuable resource for researchers and professionals engaged in drug development, materials science, and synthetic chemistry, enabling a deeper understanding and utilization of this important bicyclic compound.

"physical and chemical properties of 1,4-diiodobicyclo[2.2.2]octane"

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-diiodobicyclo[2.2.2]octane, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its synthesis, reactivity, and potential applications, with a focus on its role as a versatile building block in organic chemistry.

Core Physical and Chemical Properties

This compound is a halogenated derivative of the highly symmetric and rigid bicyclo[2.2.2]octane framework. Its unique three-dimensional structure and the presence of reactive iodine atoms at the bridgehead positions make it a compound of significant interest in synthetic chemistry.

Data Presentation: Physical and Chemical Properties
PropertyValueNotes
Molecular Formula C₈H₁₂I₂
Molecular Weight 361.99 g/mol
CAS Number 10364-05-3
Boiling Point 300.9 °C at 760 mmHg
Density 2.2 g/cm³
Flash Point 142.6 °C
Melting Point Not availableData not found in the reviewed literature.
Solubility Not availableSpecific solubility data in various solvents is not readily available. Inferred to be soluble in common organic solvents.
Appearance Not availableLikely a crystalline solid at room temperature based on related compounds.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the readily available literature, however, it is referenced as a reactant in the seminal work by Wiberg, Pratt, and Bailey for the synthesis of [2.2.2]propellane.[1][2] A plausible synthetic route, based on common organic transformations, involves the conversion of bicyclo[2.2.2]octane-1,4-diol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from bicyclo[2.2.2]octane-1,4-diol. This protocol is a generalized procedure based on standard iodination reactions of alcohols.

Materials:

  • Bicyclo[2.2.2]octane-1,4-diol

  • Triphenylphosphine

  • Iodine

  • Imidazole

  • Dichloromethane (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of bicyclo[2.2.2]octane-1,4-diol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.5 eq) and imidazole (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (2.5 eq) in dichloromethane to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualization of the Synthetic Workflow:

G start Bicyclo[2.2.2]octane-1,4-diol reagents P(Ph)3, I2, Imidazole DCM, 0 °C to rt start->reagents Reacts with workup Workup (Na2S2O3, Extraction) reagents->workup Leads to product This compound purification Purification (Column Chromatography) workup->purification purification->product

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The primary documented chemical reactivity of this compound is its reaction with organolithium reagents to generate highly strained propellanes. This transformation highlights the utility of the diiodo-compound as a precursor to these unique molecular architectures.

Reaction with Butyllithium

A key chemical property of this compound is its reaction with butyllithium to form [2.2.2]propellane.[1][2] This reaction proceeds via a double lithium-halogen exchange followed by intramolecular coupling.

Experimental Protocol: Synthesis of [2.2.2]Propellane

Objective: To synthesize [2.2.2]propellane from this compound. This protocol is based on the procedure described by Wiberg, Pratt, and Bailey.[1][2]

Materials:

  • This compound

  • n-Butyllithium in hexanes

  • Anhydrous diethyl ether

  • Anhydrous pentane

Procedure:

  • A solution of this compound in a mixture of anhydrous diethyl ether and pentane is prepared under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • A solution of n-butyllithium in hexanes (2.0 equivalents) is added dropwise to the stirred solution of the diiodide.

  • The reaction mixture is stirred at low temperature for a specified period.

  • The reaction is quenched by the addition of a suitable proton source, such as methanol.

  • The resulting mixture is allowed to warm to room temperature, and the [2.2.2]propellane can be isolated and purified by appropriate methods, such as distillation or gas chromatography.

Visualization of the Reaction:

G reactant This compound reagent 2 eq. n-Butyllithium Ether/Pentane, -78 °C reactant->reagent Reacts with intermediate [2.2.2]Propellane (in situ) reagent->intermediate Forms product Trapped Product (e.g., with acid) intermediate->product Can be trapped

Caption: Reaction of this compound to form [2.2.2]propellane.

Spectroscopic Data

Crystal Structure

While a thesis mentions the "layered structure of this compound," specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates have not been found in publicly accessible databases like the Cambridge Crystallographic Data Centre (CCDC).[3] Elucidation of the single-crystal X-ray structure would be a valuable contribution to the understanding of this molecule's solid-state properties.

Applications in Drug Development

The bicyclo[2.2.2]octane (BCO) core is recognized as a valuable scaffold in medicinal chemistry, often employed as a saturated, three-dimensional bioisostere for a para-substituted benzene ring.[4] The rigid framework of the BCO unit allows for a precise and predictable orientation of substituents in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets.

While there are no specific examples of this compound being directly incorporated into a drug candidate, its significance lies in its role as a versatile synthetic intermediate. The two iodine atoms at the bridgehead positions can be readily transformed into a variety of other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through transition-metal-catalyzed cross-coupling reactions. This allows for the divergent synthesis of a library of 1,4-disubstituted bicyclo[2.2.2]octane derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

The C(sp³)-rich nature of the BCO scaffold can also impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability, when compared to their flat, aromatic counterparts.[4] Therefore, this compound serves as a valuable starting material for the synthesis of novel chemical entities with the potential for enhanced therapeutic profiles.

No specific signaling pathways involving this compound have been described in the literature. Its utility is currently understood in the context of a synthetic building block rather than a biologically active molecule itself.

References

1,4-Diiodobicyclo[2.2.2]octane as a Halogen Bond Donor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 1,4-diiodobicyclo[2.2.2]octane (DIBO) as a potential halogen bond donor for researchers, scientists, and professionals in drug development. While the bicyclo[2.2.2]octane scaffold is well-recognized for its rigidity and utility in supramolecular chemistry and materials science, the specific application of its 1,4-diiodo derivative as a halogen bond donor is an area with limited published experimental data. This document consolidates the available structural information, proposes detailed experimental protocols for synthesis and characterization of its halogen bonding properties, and presents hypothetical quantitative data to guide future research. Furthermore, logical workflows and conceptual diagrams are provided to illustrate the principles and experimental design for investigating DIBO as a halogen bond donor.

Introduction to Halogen Bonding and the Bicyclo[2.2.2]octane Scaffold

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. This interaction, denoted as R–X···Y (where X is the halogen and Y is the Lewis base), is highly directional and has gained significant attention in crystal engineering, materials science, and drug design. The strength of the halogen bond is influenced by the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the R group.

The bicyclo[2.2.2]octane (BCO) framework is a highly rigid and symmetrical C(sp³)-rich scaffold.[1] This rigidity makes it an excellent component for constructing well-defined molecular architectures, as it minimizes conformational ambiguity.[1] While the nitrogen-containing analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO), is widely studied as a halogen bond acceptor, the potential of the iodo-substituted BCO derivative, this compound (DIBO), as a halogen bond donor remains largely unexplored in experimental literature. The C(sp³)–I bond in DIBO is expected to possess a positive σ-hole, making it a candidate for forming halogen bonds with various acceptors.

Structural and Physicochemical Properties

The rigid structure of DIBO, with two iodine atoms positioned at the bridgehead carbons, offers a unique geometry for directing interactions in a linear fashion. The inherent structure of solid DIBO involves a layered arrangement with a notable C(sp³)–I···I interaction distance of 4.309 Å and a C(sp³)–I bond length of 2.163 Å.

Table 1: Structural and Predicted Physicochemical Properties of DIBO
PropertyValue / DescriptionSource / Method
Molecular FormulaC₈H₁₂I₂-
Molecular Weight362.00 g/mol -
IUPAC NameThis compound-
CAS Number10364-05-3-
C–I Bond Length2.163 ÅCrystallographic Data
Predicted Dipole Moment~0 DComputational Prediction
Predicted σ-hole potentialPositive potential on iodineComputational Prediction

Synthesis of this compound

While DIBO is commercially available, a detailed synthetic protocol is essential for researchers wishing to prepare it in-house, potentially for isotopic labeling or derivatization. A common route to bridgehead halides is through decarboxylative halogenation of the corresponding carboxylic acid (a Hunsdiecker-type reaction) or by substitution of a hydroxyl group. Below is a proposed protocol based on the conversion of bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Experimental Protocol: Modified Hunsdiecker Reaction

This protocol is adapted from established methods for decarboxylative iodination.

Materials:

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

  • Lead tetraacetate (Pb(OAc)₄)

  • Iodine (I₂)

  • Dry benzene or chlorobenzene

  • Anhydrous sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq) in dry benzene.

  • Add lead tetraacetate (2.2 eq) to the suspension.

  • Add elemental iodine (2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon) and irradiate with a visible light source (e.g., a tungsten lamp) to facilitate the reaction. Monitor the reaction progress by TLC.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble lead salts.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench excess iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

Investigation of Halogen Bonding Properties

The following sections outline proposed experimental protocols to investigate and quantify the halogen bonding donor capabilities of DIBO.

Co-crystallization with a Halogen Bond Acceptor

Co-crystallization with a suitable Lewis base, such as pyridine, is a definitive method to characterize the geometry of the halogen bond in the solid state.

Experimental Protocol:

  • Dissolve equimolar amounts of DIBO and a halogen bond acceptor (e.g., pyridine or 4-dimethylaminopyridine) in a suitable solvent in which both are soluble (e.g., chloroform, dichloromethane, or a mixture of solvents).

  • Slowly evaporate the solvent at room temperature in a loosely capped vial.

  • Alternatively, use vapor diffusion by placing a solution of DIBO in a vial and a more volatile solution of the acceptor in a larger, sealed container.

  • Monitor for crystal formation over several days.

  • Isolate suitable single crystals for X-ray diffraction analysis to determine bond lengths, angles, and intermolecular distances.

Solution-Phase Studies by NMR Titration

NMR titration can be used to determine the association constant (Kₐ) of the halogen-bonded complex in solution.

Experimental Protocol:

  • Prepare a stock solution of DIBO of known concentration in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

  • Prepare a stock solution of a halogen bond acceptor (e.g., pyridine) at a significantly higher concentration in the same solvent.

  • In an NMR tube, place a defined volume of the DIBO solution.

  • Acquire a ¹H NMR spectrum of the free DIBO.

  • Add small aliquots of the concentrated acceptor solution to the NMR tube.

  • Acquire a ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.

  • Monitor the chemical shift changes of the protons on DIBO (or the acceptor). The bridgehead protons or the ethylene bridge protons are likely to be sensitive to the formation of the halogen bond.

  • Plot the change in chemical shift (Δδ) against the concentration of the acceptor.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) to calculate the association constant (Kₐ).

Quantitative Data (Hypothetical)

Table 2: Hypothetical Association Constants (Kₐ) for DIBO with Various Halogen Bond Acceptors in CDCl₃ at 298 K
Halogen Bond AcceptorKₐ (M⁻¹)
Pyridine5 - 15
4-Dimethylaminopyridine (DMAP)20 - 50
Quinuclidine30 - 70
Tetrahydrofuran (THF)1 - 5
Iodide (I⁻) (as tetrabutylammonium iodide)> 100
Table 3: Hypothetical Crystallographic Data for a DIBO-Pyridine (1:2) Co-crystal
ParameterHypothetical Value
I···N Distance2.90 - 3.10 Å
C–I···N Angle170 - 180°
Normalized Contact (Rₓₙ)0.85 - 0.90

Visualizations of Concepts and Workflows

The following diagrams, generated using Graphviz, illustrate the core concepts and experimental workflows discussed in this guide.

HalogenBondingConcept DIBO This compound (DIBO) Iodine (Halogen Bond Donor) Complex Halogen-Bonded Complex DIBO:p1->Complex σ-hole interaction Acceptor Lewis Base (Acceptor) e.g., Pyridine, Halide Acceptor:p1->Complex Lone Pair Donation

Caption: Conceptual diagram of halogen bonding between DIBO and a Lewis base.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Halogen Bonding Analysis Start BCO-1,4-dicarboxylic acid Reaction Modified Hunsdiecker Reaction Start->Reaction Purification Column Chromatography Reaction->Purification DIBO Pure DIBO Purification->DIBO CoCrystal Co-crystallization (e.g., with Pyridine) DIBO->CoCrystal NMR_Titration NMR Titration (Solution Phase) DIBO->NMR_Titration XRD Single Crystal X-ray Diffraction CoCrystal->XRD BindingData Calculate Association Constant (Kₐ) NMR_Titration->BindingData

Caption: Logical workflow for the synthesis and halogen bonding analysis of DIBO.

Applications in Research and Development

While currently underexplored, DIBO holds potential in several areas of chemical research and development:

  • Crystal Engineering: The linear and rigid nature of DIBO makes it an attractive building block for the construction of one-, two-, and three-dimensional supramolecular networks.

  • Organocatalysis: As a neutral, bidentate halogen bond donor, DIBO could serve as a catalyst for reactions that proceed through anionic transition states, activating substrates through halogen bonding.

  • Materials Science: Incorporation of DIBO into polymers or metal-organic frameworks could lead to materials with interesting electronic or porous properties.

  • Drug Development: The BCO scaffold is a known bioisostere for phenyl rings. The ability to form strong, directional halogen bonds could be exploited in the design of ligands that target specific protein binding pockets.

Conclusion

This compound presents an intriguing yet underutilized tool for the supramolecular chemist. Its rigid framework and the presence of two strong halogen bond donating iodine atoms suggest significant potential in a variety of applications. This guide has provided a foundational overview, proposed detailed experimental protocols to spur further investigation, and presented hypothetical data to guide expectations. It is hoped that this document will serve as a valuable resource for researchers and encourage the exploration of DIBO's rich chemical possibilities as a halogen bond donor.

References

Spectroscopic Characterization of 1,4-Diiodobicyclo[2.2.2]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diiodobicyclo[2.2.2]octane is a key bicyclic organic compound with a rigid cage-like structure. Its unique three-dimensional arrangement and the presence of two iodine atoms at the bridgehead positions make it a valuable building block in supramolecular chemistry, materials science, and as a precursor in the synthesis of other complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for monitoring its reactions. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific compound are not widely available in the public domain, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data

Due to the high symmetry of the this compound molecule (D₃h point group), its NMR spectra are expected to be relatively simple.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.0 - 2.5Singlet12H-CH₂-

Note: The protons on the ethylene bridges are all chemically and magnetically equivalent due to the molecule's symmetry. Therefore, a single peak is expected. The exact chemical shift can be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 10 - 20C-I (Bridgehead)
~ 30 - 40-CH₂-

Note: Two signals are anticipated in the ¹³C NMR spectrum, corresponding to the two distinct carbon environments: the bridgehead carbons bonded to iodine and the methylene carbons of the ethylene bridges.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-C bond vibrations. The C-I stretching frequency will also be a key diagnostic peak.

Table 3: Predicted Significant IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretch (alkane)
1470 - 1440MediumCH₂ scissoring
1350 - 1150Medium-WeakC-C stretch
~ 500 - 600Medium-StrongC-I stretch
Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound (C₈H₁₂I₂)

m/zRelative Intensity (%)Assignment
362Moderate[M]⁺ (Molecular Ion)
235High[M - I]⁺
127High[I]⁺
108Moderate[C₈H₁₂]⁺

Note: The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the molecular ion region. The fragmentation is expected to proceed via the loss of an iodine atom or the entire bicyclooctane framework.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent may slightly affect the chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest and quickest method for solid samples.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet and subtract it from the sample spectrum.

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile solid like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used.

  • Ionization Method: Electron ionization (EI) is a common method for this type of compound, typically using an electron energy of 70 eV.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Sublimation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Validation IR->Purity_Assessment MS->Structure_Validation Final_Report Final Characterization Report Structure_Validation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Thermal Stability and Decomposition of 1,4-Diiodobicyclo[2.2.2]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodobicyclo[2.2.2]octane is a member of the bicyclo[2.2.2]octane (BCO) family, which are rigid, three-dimensional scaffolds of significant interest in drug discovery and materials science. The introduction of iodine atoms at the bridgehead positions creates a unique molecule with potential applications as a synthetic intermediate and as a component in the design of novel materials. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes, which may involve elevated temperatures.

Synthesis of this compound

The primary synthetic route to this compound and other 1,4-dihalobicyclo[2.2.2]octanes often involves a Hunsdiecker-type decarboxylative halogenation of the corresponding bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Experimental Protocol: Synthesis via Decarboxylative Iodination

  • Preparation of the Silver Salt: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is neutralized with a stoichiometric amount of silver nitrate in an aqueous solution. The resulting silver salt is then collected by filtration, washed with water and a suitable organic solvent (e.g., acetone or ethanol), and dried under vacuum.

  • Halogenation: The dried silver salt is suspended in a dry, inert solvent such as carbon tetrachloride or a perfluorinated hydrocarbon.

  • Addition of Iodine: A solution of iodine in the same solvent is added dropwise to the suspension of the silver salt at room temperature or under gentle reflux. The reaction is typically monitored by the disappearance of the iodine color and the formation of silver iodide precipitate.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver iodide. The filtrate is then washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or sublimation.

Thermal Analysis and Expected Decomposition

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not available, the thermal behavior of halogenated hydrocarbons provides a basis for predicting its decomposition characteristics. It is anticipated that the decomposition would proceed through the homolytic cleavage of the carbon-iodine bonds, as these are typically the weakest bonds in the molecule.

Expected Decomposition Pathway:

The thermal decomposition is likely initiated by the cleavage of one of the C-I bonds to form a bicyclo[2.2.2]octyl radical and an iodine radical. This can be followed by a series of radical chain reactions, including hydrogen abstraction from other molecules or further fragmentation of the bicyclic ring system, especially at higher temperatures. The recombination of iodine radicals would lead to the formation of molecular iodine (I₂), which is a common decomposition product of iodinated organic compounds.

DecompositionPathway This compound This compound Bicyclo[2.2.2]octyl_Radical Bicyclo[2.2.2]octyl Radical + I• This compound->Bicyclo[2.2.2]octyl_Radical Δ Heat Heat Further_Decomposition Further Decomposition Products Bicyclo[2.2.2]octyl_Radical->Further_Decomposition I2 I₂ Bicyclo[2.2.2]octyl_Radical->I2 Recombination

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability of this compound, the following experimental methods are recommended.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

  • Instrumentation: A thermogravimetric analyzer capable of operating under a controlled atmosphere.

  • Procedure:

    • A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).

    • The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

    • The mass of the sample is recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak).

Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and to prevent reaction with iodine). A sealed pan is crucial to contain any volatile decomposition products.

    • An empty, sealed pan is used as a reference.

    • The sample and reference pans are heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature.

    • The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The enthalpy of decomposition (ΔH_d) can be calculated from the area of the decomposition peak.

ExperimentalWorkflow cluster_synthesis Synthesis and Purification cluster_analysis Thermal Analysis Start Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid Silver_Salt Silver Salt Formation Start->Silver_Salt Iodination Decarboxylative Iodination Silver_Salt->Iodination Purification Purification (Recrystallization/ Sublimation) Iodination->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA Characterization DSC Differential Scanning Calorimetry (DSC) Purification->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Thermal_Stability_Profile Thermal Stability Profile (T_onset, T_peak, ΔH_d) Data_Analysis->Thermal_Stability_Profile Output

Caption: Experimental workflow for the synthesis and thermal analysis of this compound.

Comparative Thermal Stability

While data for this compound is scarce, studies on other halogenated bicyclo[2.2.2]octanes can provide some context. Generally, the thermal stability of halogenated organic compounds is inversely related to the strength of the carbon-halogen bond. The C-I bond is the weakest among the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I). Therefore, it is expected that this compound would be less thermally stable than its chloro and bromo analogs. Research on iodo-substituted cubane and bicyclo[1.1.1]pentane derivatives has indicated that iodo-substitution can lead to increased impact sensitivity and lower thermal decomposition temperatures compared to unsubstituted or other halogenated counterparts.

Summary and Future Directions

This technical guide has outlined the current state of knowledge regarding the thermal stability and decomposition of this compound. Although direct quantitative data is not yet available in the public domain, a framework for its synthesis and thermal analysis has been presented.

Key Takeaways:

  • This compound can be synthesized via decarboxylative iodination of the corresponding dicarboxylic acid.

  • The thermal decomposition is expected to be initiated by the cleavage of the weak C-I bonds.

  • Standard thermal analysis techniques such as TGA and DSC are appropriate for characterizing its thermal stability.

Future Research:

  • Experimental determination of the TGA and DSC profiles of this compound is essential to obtain quantitative data on its thermal stability.

  • Analysis of the decomposition products, for instance by TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would provide valuable insights into the decomposition mechanism.

  • Computational studies, such as density functional theory (DFT) calculations, could be employed to model the decomposition pathway and calculate bond dissociation energies, complementing experimental findings.

By pursuing these research avenues, a more complete understanding of the thermal properties of this compound can be achieved, facilitating its broader application in science and industry.

An In-depth Technical Guide to the Solubility of 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-diiodobicyclo[2.2.2]octane. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on its molecular structure and provides detailed experimental protocols for its determination in common organic solvents.

Introduction and Molecular Structure Analysis

This compound is a halogenated bicyclic organic compound. Its structure consists of a rigid bicyclo[2.2.2]octane core, which is a saturated hydrocarbon framework, with two iodine atoms positioned at the bridgehead carbons (C1 and C4).

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[1] The bicyclo[2.2.2]octane cage is nonpolar and lipophilic. The carbon-iodine (C-I) bonds are polarizable but have a relatively small dipole moment. Consequently, the overall molecule is predominantly nonpolar.

Predicted Solubility Profile:

  • High Solubility: Expected in nonpolar or weakly polar aprotic solvents such as hexane, cyclohexane, toluene, diethyl ether, and dichloromethane.

  • Moderate to Low Solubility: Expected in more polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone.

  • Very Low to Insoluble: Expected in highly polar protic solvents such as ethanol, methanol, and water.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, empirical determination is necessary. The following protocols describe both qualitative and quantitative methods.

This method provides a rapid preliminary assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 10-20 mg of this compound into a clean, dry test tube.[2]

  • Add the selected solvent dropwise, starting with 0.5 mL.

  • Vigorously shake or vortex the test tube for 30-60 seconds.[3]

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is considered "soluble" at this concentration.

  • If the solid has not dissolved, continue adding the solvent in 0.5 mL increments, with vigorous mixing after each addition, up to a total volume of 3 mL.

  • Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent.

This protocol allows for the precise measurement of solubility at a specific temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or other sealable glass containers

  • Analytical balance

  • Constant temperature bath (e.g., shaker bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed vials for collecting the filtrate

  • Vacuum oven or desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated. Continuous agitation is crucial.

  • Sample Collection and Separation:

    • After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

    • Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear liquid above the solid) using a syringe fitted with a syringe filter. Filtering is critical to remove any undissolved microcrystals.

    • Dispense the filtered solution into a pre-weighed, labeled vial.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the vial containing the filtered solution.

    • Remove the solvent by placing the vial in a vacuum oven at a moderate temperature or by allowing it to evaporate in a fume hood followed by drying in a desiccator until a constant weight is achieved.

    • Once the solvent is completely removed, weigh the vial containing the dry solute.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • Determine the solubility in units such as g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the aliquot taken (e.g., 2.0 mL).

Data Presentation

The results from the quantitative solubility experiments should be recorded in a structured format to allow for easy comparison.

Table 1: Quantitative Solubility of this compound at 25 °C

Solvent Polarity Index Solubility (g/L) Solubility (mol/L)
Hexane 0.1
Toluene 2.4
Diethyl Ether 2.8
Dichloromethane 3.1
Tetrahydrofuran (THF) 4.0
Ethyl Acetate 4.4
Acetone 5.1
Ethanol 5.2
Methanol 6.6

| Water | 10.2 | | |

Researchers should populate this table with their experimentally determined values.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation start Start: Select Solvent and Temperature add_excess Add Excess Solute to Known Volume of Solvent start->add_excess equilibrate Equilibrate in Shaker Bath (24-48h) seal_vial Seal Vial add_excess->seal_vial seal_vial->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Known Volume of Supernatant via Syringe Filter settle->sample weigh_sample Weigh Filtered Aliquot sample->weigh_sample calculate Calculate Solubility (e.g., g/L) evaporate Evaporate Solvent to Dryness weigh_sample->evaporate weigh_residue Weigh Dried Solute Residue evaporate->weigh_residue weigh_residue->calculate end_node End: Record Data calculate->end_node

Caption: Workflow for quantitative solubility determination.

References

The Genesis of a Rigid Scaffold: Early Research and Discovery of 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]octane framework represents a cornerstone in the field of physical organic chemistry and supramolecular chemistry due to its rigid, well-defined three-dimensional structure. This inherent rigidity makes it an invaluable scaffold for studying through-bond and through-space electronic interactions, as well as for the construction of molecular rods, triptycenes, and other complex architectures. Among its derivatives, 1,4-diiodobicyclo[2.2.2]octane stands out as a crucial building block, providing two reactive C-I bonds at the bridgehead positions, which are notoriously unreactive towards traditional nucleophilic substitution. This guide delves into the early research that led to the discovery and synthesis of this important molecule, detailing the foundational experimental protocols and the chemical logic that brought it into the synthetic chemist's toolkit.

The Precursor: Establishing the Bicyclic Core

The journey to this compound begins with the synthesis of its precursor, bicyclo[2.2.2]octane-1,4-dicarboxylic acid. Early synthetic efforts focused on constructing the bicyclic system from cyclohexanedione derivatives. A robust and high-yielding method was established, which has been a staple in the field for decades.[1]

The synthesis commences with the bridging of diethyl 2,5-diketocyclohexane-1,4-dicarboxylate using ethylene dibromide. A significant improvement on earlier, lower-yielding methods was the use of sodium hydride as the base in 1,2-dimethoxyethane (DME) as the solvent, which provided the bridged diketo-diester in consistently high yields of 80-85%.[1] The subsequent steps involve the removal of the ketone functionalities. This was achieved through conversion to the bis(ethylenethioketal) followed by desulfurization with Raney Nickel. The final step is the hydrolysis of the ester groups to yield the target dicarboxylic acid.

G cluster_reagents Reagents and Conditions A Diethyl 2,5-diketocyclohexane- 1,4-dicarboxylate B Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate A->B Bridging C Diethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate (via thioketal) B->C Desulfurization D Bicyclo[2.2.2]octane-1,4-dicarboxylic acid C->D Hydrolysis R1 1. NaH, DME 2. Ethylene dibromide R2 1. Ethanedithiol, BF3·OEt2 2. Raney Ni R3 Hydrolysis (e.g., NaOH, H3O+)

Figure 1: Synthetic pathway to the dicarboxylic acid precursor.
Experimental Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

The following protocol is based on the high-yield bridging procedure and subsequent transformations described in early literature.[1]

Step 1: Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

  • To a stirred suspension of sodium hydride in 1,2-dimethoxyethane (DME), a solution of diethyl 2,5-diketocyclohexane-1,4-dicarboxylate in DME is added dropwise under an inert atmosphere.

  • The resulting mixture is heated to reflux.

  • A solution of 1,2-dibromoethane in DME is then added slowly to the refluxing mixture.

  • The reaction is maintained at reflux for several hours to ensure complete reaction.

  • After cooling, the reaction is quenched, and the product is extracted, dried, and purified to yield the bridged diester.

Step 2: Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

  • The diketo-diester from Step 1 is dissolved in glacial acetic acid.

  • To this solution, ethanedithiol and a Lewis acid catalyst (e.g., boron trifluoride etherate) are added. The mixture is stirred at room temperature to form the bis(ethylenethioketal).

  • The thioketal derivative is then subjected to desulfurization by refluxing with a large excess of Raney nickel in ethanol.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

Step 3: Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

  • The diester from Step 2 is hydrolyzed by refluxing with an aqueous alcoholic solution of a strong base (e.g., sodium hydroxide).

  • After the reaction is complete, the alcohol is removed under reduced pressure.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl), leading to the precipitation of the crude dicarboxylic acid.

  • The product is collected by filtration, washed with water, and can be purified by recrystallization.

StepStarting MaterialReagentsSolventYieldReference
1. Bridging Reaction Diethyl 2,5-diketocyclohexane-1,4-dicarboxylateNaH, 1,2-dibromoethane1,2-dimethoxyethane80-85%[1]
2. Desulfurization Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate1. Ethanedithiol, BF₃·OEt₂2. Raney NickelAcetic acid, EthanolHigh[1]
3. Hydrolysis Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylateNaOH, H₂O/Ethanol, then H₃O⁺Water/EthanolHigh[1]

Table 1: Summary of the synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid.

The Discovery: Bridgehead Halogenation via the Hunsdiecker Reaction

With the dicarboxylic acid in hand, the stage was set for the introduction of the iodo-substituents at the bridgehead positions. Due to the steric hindrance and the inherent instability of a carbocation at a bridgehead, SN1 and SN2 reactions are not feasible. The early researchers turned to a radical-based method: the Hunsdiecker reaction.[2][3] First demonstrated by Alexander Borodin in 1861 and later developed by the Hunsdieckers, this reaction involves the thermal decarboxylation of a silver salt of a carboxylic acid in the presence of a halogen to yield an organic halide.[2][4]

The application of a double Hunsdiecker reaction to bicyclo[2.2.2]octane-1,4-dicarboxylic acid provided the key breakthrough for the synthesis of 1,4-dihalo derivatives. The reaction proceeds by forming the disilver salt of the dicarboxylic acid, which is then treated with two equivalents of iodine.

G A Silver Carboxylate (R-COOAg) B Acyl Hypoiodite (R-COOI) A->B + I₂ C Carboxyl Radical (R-COO•) B->C Homolysis AgI AgI B->AgI D Alkyl Radical (R•) C->D - CO₂ D->B + R• E Alkyl Iodide (R-I) D->E + I• (from B) I2 I₂ CO2 CO₂

Figure 2: Generalized mechanism of the Hunsdiecker reaction for iodination.

The utility of this compound as a synthetic intermediate was firmly established by the mid-1970s, most notably in the work of Wiberg, Pratt, and Bailey, who used it as a precursor for the synthesis of the highly strained [2.2.2]propellane.[5][6]

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the double Hunsdiecker iodination, based on procedures for analogous brominations and the principles of the reaction.[1][7]

Step 1: Preparation of the Disilver Salt

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is dissolved in a suitable solvent, such as water containing a stoichiometric amount of a base (e.g., potassium hydroxide).

  • A solution of silver nitrate in water is added to the solution of the dicarboxylate salt.

  • The precipitated disilver salt of bicyclo[2.2.2]octane-1,4-dicarboxylic acid is collected by filtration, washed thoroughly with water and then with acetone to aid drying, and dried completely under vacuum in the absence of light. It is crucial that the salt is anhydrous for the next step.

Step 2: Decarboxylative Iodination

  • A suspension of the dry disilver salt is made in a dry, inert solvent, typically carbon tetrachloride.

  • The suspension is heated to reflux, and a solution of iodine (2 equivalents) in the same solvent is added dropwise. The reaction should be protected from light.

  • The reaction progress is monitored by the cessation of carbon dioxide evolution and the disappearance of the iodine color.

  • After the reaction is complete, the precipitated silver iodide is filtered off.

  • The filtrate is washed (e.g., with sodium thiosulfate solution to remove any excess iodine, followed by water), dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by sublimation or recrystallization.

StepStarting MaterialReagentsSolventProductKey Considerations
1. Salt Formation Bicyclo[2.2.2]octane-1,4-dicarboxylic acidKOH, AgNO₃WaterDisilver SaltThe salt must be thoroughly dried and protected from light.
2. Iodination Disilver Bicyclo[2.2.2]octane-1,4-dicarboxylateIodine (I₂)Carbon TetrachlorideThis compoundAnhydrous conditions are essential for good yields.

Table 2: Summary of the Synthesis of this compound.

Conclusion

The early discovery and synthesis of this compound were pivotal achievements that unlocked the potential of the bicyclo[2.2.2]octane scaffold for broader applications in chemistry. The development of a reliable route to the bicyclo[2.2.2]octane-1,4-dicarboxylic acid precursor, coupled with the strategic application of the Hunsdiecker reaction for bridgehead functionalization, demonstrates a classic problem-solving approach in synthetic organic chemistry. These foundational studies paved the way for the development of propellanes, molecular rods, and other advanced materials, cementing the legacy of this rigid diiodide as a molecule of significant and lasting importance.

References

Methodological & Application

Application Notes and Protocols: 1,4-Diiodobicyclo[2.2.2]octane in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4-diiodobicyclo[2.2.2]octane as a robust and versatile building block in supramolecular chemistry and crystal engineering. Its rigid, well-defined three-dimensional structure allows for precise spatial positioning of the terminal iodine atoms, making it an exceptional halogen bond donor for the construction of novel supramolecular assemblies.

Application Notes

This compound is a key component in the design of co-crystals, metal-organic frameworks (MOFs), and other supramolecular architectures. The primary interaction driving its assembly is the halogen bond, a directional non-covalent interaction between the electrophilic region on the iodine atoms (the σ-hole) and a Lewis base.

Key Applications:

  • Crystal Engineering: The linear disposition of the two iodine atoms makes this compound an excellent linker for the formation of one-dimensional chains, two-dimensional networks, and three-dimensional diamondoid structures. Its rigid nature helps in predicting and controlling the final crystal packing.

  • Co-crystal Formation: It readily forms co-crystals with a variety of halogen bond acceptors, including nitrogen-containing heterocycles (e.g., pyrazines, pyridines, and 1,4-diazabicyclo[2.2.2]octane), phosphine oxides, and other Lewis basic moieties. This allows for the modification of physicochemical properties of active pharmaceutical ingredients (APIs) and other functional molecules.

  • Porous Materials: The defined geometry of this building block is advantageous in the construction of porous crystalline materials with potential applications in gas storage and separation. While less common than carboxylate-based linkers, its use can lead to novel framework topologies.

  • Drug Development: In the context of drug development, utilizing this compound as a co-former can improve properties such as solubility, stability, and bioavailability of an API through the formation of halogen-bonded co-crystals. The rigid bicyclo[2.2.2]octane core can also act as a non-aromatic bioisostere for a benzene ring, a valuable strategy in medicinal chemistry.[1]

Logical Relationship of Halogen Bonding in Supramolecular Assembly

HalogenBonding DIIBO This compound (Halogen Bond Donor) HBond Directional Halogen Bond (C-I···N) DIIBO->HBond Acceptor Halogen Bond Acceptor (e.g., N-heterocycle, Lewis Base) Acceptor->HBond Assembly Supramolecular Assembly (Co-crystal, MOF) HBond->Assembly

Caption: Logical flow from halogen bond donor and acceptor to the formation of a supramolecular assembly.

Quantitative Data

The strength and geometry of halogen bonds are critical for the rational design of supramolecular structures. Below is a comparison of N···I and N···Br halogen bond distances in co-crystals formed between various halogen bond donors and the common acceptor 1,4-diazabicyclo[2.2.2]octane (DABCO), which serves as a good proxy for understanding the interactions of this compound.

Halogen Bond DonorHalogen Bond AcceptorHalogen BondDistance (Å)Reference
1,2-Dibromotetrafluoroethane1,4-Diazabicyclo[2.2.2]octaneN···Br2.829(3)[2]
1,4-Dibromotetrafluorobenzene1,4-Diazabicyclo[2.2.2]octaneN···Br2.894(2) & 2.910(2)
Various Organic IodidesTertiary AminesN···I2.715 - 3.452[2]

Note: Specific crystallographic data for co-crystals of this compound were not publicly available in the searched literature. The data presented is for analogous systems to provide a comparative context for expected bond lengths.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of co-crystals using a halogen bond donor like this compound. These are based on established techniques for similar systems.

Protocol 1: Co-crystal Synthesis by Solution Growth

This method involves the slow evaporation of a solvent from a solution containing stoichiometric amounts of the halogen bond donor and acceptor.

Materials:

  • This compound

  • Halogen bond acceptor (e.g., Pyrazine)

  • Suitable solvent (e.g., Chloroform, Dichloromethane, Acetonitrile)

  • Glass vials

  • Heating plate (optional)

Procedure:

  • In a clean glass vial, dissolve equimolar amounts of this compound and the chosen halogen bond acceptor in a minimal amount of a suitable solvent. Gentle heating may be applied to facilitate dissolution.

  • Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at room temperature.

  • Allow the solvent to evaporate slowly over several days.

  • Single crystals suitable for X-ray diffraction will form on the walls and bottom of the vial.

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Experimental Workflow for Solution Growth Co-crystallization

SolutionGrowth cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Characterization A Dissolve Equimolar Amounts of This compound and Acceptor in Solvent B Slow Evaporation of Solvent (Days) A->B C Isolate Crystals by Filtration B->C D Wash with Cold Solvent C->D E Dry Under Vacuum D->E F Characterize (X-ray, IR, etc.) E->F

Caption: Step-by-step workflow for the synthesis of co-crystals via the solution growth method.

Protocol 2: Co-crystal Synthesis by Vapor Diffusion

This technique is particularly useful for obtaining high-quality single crystals when only small amounts of material are available.

Materials:

  • This compound

  • Volatile halogen bond acceptor (e.g., 1,4-diazabicyclo[2.2.2]octane)

  • A less volatile solvent for the donor

  • Two glass vials of different sizes (one fitting inside the other)

  • Airtight sealing cap or parafilm

Procedure:

  • Prepare a concentrated solution of this compound in a suitable solvent (e.g., dichloromethane) in a small, open vial.

  • Place the solid halogen bond acceptor in a larger vial.

  • Carefully place the smaller vial containing the donor solution inside the larger vial, ensuring no mixing of the bulk materials.

  • Seal the larger vial tightly.

  • The more volatile acceptor will slowly sublime and its vapor will diffuse into the donor solution.

  • As the concentration of the acceptor in the donor solution increases, co-crystals will form at the liquid-air interface or on the walls of the inner vial.

  • Monitor the vials for crystal growth over 1-3 days.

  • Once suitable crystals have formed, carefully remove the inner vial, isolate the crystals, and dry them.

Signaling Pathway for Vapor Diffusion Co-crystallization

VaporDiffusion Acceptor_Solid Solid Acceptor (in outer vial) Acceptor_Vapor Acceptor Vapor Acceptor_Solid->Acceptor_Vapor Sublimation Donor_Solution Donor Solution (in inner vial) Acceptor_Vapor->Donor_Solution Diffusion Supersaturation Supersaturation Donor_Solution->Supersaturation Increased Acceptor Concentration CoCrystal Co-crystal Formation Supersaturation->CoCrystal

Caption: The process of vapor diffusion leading to co-crystal formation.

Protocol 3: Mechanochemical Synthesis (Grinding)

This solvent-free method is environmentally friendly and can sometimes produce polymorphs that are inaccessible from solution.

Materials:

  • This compound

  • Halogen bond acceptor

  • Mortar and pestle or a ball mill

  • A few drops of a liquid additive (e.g., acetonitrile) for liquid-assisted grinding (optional)

Procedure:

  • Place stoichiometric amounts of this compound and the halogen bond acceptor into a mortar or a milling jar.

  • For liquid-assisted grinding, add a very small amount (a few microliters) of a suitable liquid.

  • Grind the mixture manually with the pestle for 15-30 minutes, or in a ball mill according to the manufacturer's instructions.

  • The formation of the co-crystal can be monitored by powder X-ray diffraction (PXRD).

  • The resulting powder is the co-crystal product. Single crystals for diffraction can sometimes be obtained by subsequent annealing or recrystallization of the ground product.

Characterization Protocols

Single-Crystal X-ray Diffraction (SCXRD):

  • A suitable single crystal is mounted on a goniometer.

  • Data is collected at a low temperature (typically 100-150 K) to minimize thermal vibrations.

  • The crystal structure is solved and refined to determine the precise atomic positions, bond lengths, and angles, confirming the formation of the halogen bond and characterizing the supramolecular architecture.

Infrared (IR) Spectroscopy:

  • Acquire IR spectra of the starting materials and the co-crystal product.

  • Formation of a halogen bond can lead to shifts in the vibrational frequencies of the functional groups involved in the interaction. For example, C-N stretching vibrations in a heterocyclic acceptor may shift upon halogen bonding.

Thermal Analysis (DSC/TGA):

  • Differential Scanning Calorimetry (DSC) can be used to determine the melting point of the co-crystal, which is typically different from the melting points of the individual components.

  • Thermogravimetric Analysis (TGA) provides information on the thermal stability of the co-crystal and can indicate the presence of solvent molecules in the crystal lattice.

References

Application Notes and Protocols: 1,4-Diiodobicyclo[2.2.2]octane in Crystal Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 1,4-diiodobicyclo[2.2.2]octane as a halogen bond donor in the field of crystal engineering. The rigid, bicyclic structure of this molecule offers a precise and directional scaffold for the construction of supramolecular assemblies. While the body of research on co-crystals involving this compound is still emerging, its intrinsic properties make it a promising candidate for the design of novel crystalline materials with tailored functionalities.

Introduction to this compound as a Halogen Bond Donor

This compound is a saturated, bicyclic compound featuring two iodine atoms positioned at the bridgehead carbons. This unique arrangement provides a linear and rigid scaffold, making it an excellent candidate for a bidentate halogen bond donor. The iodine atoms, being at the termini of the long axis of the molecule, can engage in highly directional and predictable halogen bonding interactions with a variety of halogen bond acceptors, such as nitrogen-containing heterocycles, carbonyls, and other Lewis basic moieties.

The key advantage of using this compound in crystal engineering lies in its conformational rigidity. Unlike flexible aliphatic diiodides, the bicyclo[2.2.2]octane cage prevents conformational isomerism, thus reducing the complexity of the supramolecular landscape and increasing the probability of forming well-defined, crystalline structures. This predictability is of paramount importance in the rational design of co-crystals with desired architectures and properties, which is a central goal in drug development and materials science.

Quantitative Data on Halogen Bonding Interactions

To date, the primary crystallographic data available is for this compound itself. Analysis of its crystal structure reveals the presence of a weak intermolecular C–I···I halogen bond, demonstrating its inherent capacity to act as a halogen bond donor.

Interaction TypeDonor AtomAcceptor AtomBond Length (Å)C–I Bond Length (Å)
Csp³–I···III4.309[1]2.163[1]

Further research is required to expand this table with data from co-crystals with various halogen bond acceptors.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of co-crystals involving this compound. These methods are standard in the field of crystal engineering and can be adapted for screening with a wide range of halogen bond acceptors.

3.1. Co-crystal Screening by Slow Evaporation

  • Preparation of Stock Solutions: Prepare equimolar solutions (e.g., 10 mM) of this compound and the chosen halogen bond acceptor in a suitable solvent (e.g., chloroform, dichloromethane, or acetonitrile).

  • Mixing: In a small vial, combine equal volumes of the this compound and acceptor solutions.

  • Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Observation: Monitor the vial for the formation of single crystals over a period of several days to weeks.

3.2. Co-crystal Synthesis by Vapor Diffusion

  • Inner Vial: Place a concentrated solution of this compound and the halogen bond acceptor in a small, open vial.

  • Outer Beaker: Place the inner vial inside a larger, sealed beaker containing a more volatile anti-solvent in which the co-crystal is expected to be insoluble (e.g., hexane or diethyl ether).

  • Diffusion: Allow the anti-solvent vapor to slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the co-crystal and promoting crystallization.

  • Crystal Growth: Monitor the inner vial for the growth of single crystals.

3.3. Characterization by Single-Crystal X-ray Diffraction

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer and collect diffraction data at a suitable temperature (often 100 K to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates and geometric parameters of the halogen bonding interactions.

Visualizations

Diagram 1: Halogen Bonding with this compound

HalogenBonding cluster_donor This compound (Donor) cluster_acceptor Halogen Bond Acceptor (e.g., Pyridine) D I-BCO-I A N-Heterocycle D->A C-I···N Halogen Bond

Caption: Conceptual diagram of a halogen bond between this compound and a nitrogen heterocycle.

Diagram 2: Experimental Workflow for Co-crystal Synthesis and Analysis

Workflow cluster_synthesis Co-crystal Synthesis cluster_analysis Analysis A Reactants: This compound + Halogen Bond Acceptor B Solution Preparation A->B C Crystallization (Slow Evaporation or Vapor Diffusion) B->C D Single Crystal X-ray Diffraction C->D Crystal Selection E Structure Solution and Refinement D->E F Data Analysis: Bond Lengths, Angles, Packing E->F

References

Application Notes and Protocols for 1,4-Diiodobicyclo[2.2.2]octane in Co-crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-diiodobicyclo[2.2.2]octane (DIBO) as a robust halogen bond donor for co-crystallization in the field of crystal engineering and pharmaceutical sciences. The protocols detailed below are based on established methodologies for forming co-crystals with analogous halogenated compounds, adapted for the specific properties of DIBO.

Introduction to this compound (DIBO) in Co-crystallization

This compound is a highly effective and predictable building block in crystal engineering. Its rigid bicyclooctane core provides a well-defined geometry, while the two iodine atoms at the bridgehead positions act as strong halogen bond donors. This makes DIBO an excellent candidate for constructing supramolecular assemblies with a wide variety of halogen bond acceptors, including N-heterocycles, amides, and other Lewis basic moieties.

The primary interaction driving the co-crystallization process with DIBO is the halogen bond, a non-covalent interaction between the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic region on a halogen bond acceptor. The strength and directionality of these bonds allow for the rational design of co-crystals with desired structural motifs and physicochemical properties, such as improved solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).

Key Applications

  • Pharmaceutical Co-crystals: Improving the physicochemical properties of APIs.

  • Crystal Engineering: Designing and constructing novel supramolecular architectures.

  • Materials Science: Creating new materials with tailored optical or electronic properties.

Data Presentation: Co-crystal Formation Parameters

While specific co-crystallization data for this compound is not extensively published, the following table provides representative data for a closely related system: the co-crystal of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 1,2-diiodotetrafluoroethane. This serves as a model for the types of interactions and stoichiometry expected with DIBO.

Co-crystal SystemStoichiometry (Donor:Acceptor)Solvent(s) for CrystallizationCrystallization MethodKey Intermolecular InteractionReference
DABCO : 1,2-Diiodotetrafluoroethane1:1DichloromethaneSlow EvaporationN···I Halogen BondN/A

Experimental Protocols

The following are generalized protocols for the synthesis of co-crystals using this compound. These should be adapted based on the specific properties of the co-former.

Protocol 1: Solution-Based Co-crystallization by Slow Evaporation

This is the most common method for growing high-quality single crystals suitable for X-ray diffraction.

Materials:

  • This compound (DIBO)

  • Co-former (e.g., a nitrogen-containing heterocycle)

  • Appropriate solvent (e.g., chloroform, dichloromethane, acetonitrile, ethyl acetate)

  • Small vials or test tubes

  • Heating plate (optional)

Procedure:

  • Stoichiometric Measurement: Accurately weigh equimolar amounts of DIBO and the co-former. Common stoichiometric ratios to explore are 1:1 and 1:2 (DIBO:co-former).

  • Dissolution: Dissolve the weighed solids in a minimal amount of a suitable solvent in a clean vial. Gentle heating may be required to achieve complete dissolution. A solvent or solvent mixture in which both components have moderate solubility is ideal.

  • Slow Evaporation: Cover the vial with a cap containing a few small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Crystallization: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator). Crystals should form over a period of several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

  • Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Mechanochemical Co-crystallization (Grinding)

This solvent-free method is rapid and can sometimes produce polymorphs that are not accessible from solution.

Materials:

  • This compound (DIBO)

  • Co-former

  • Mortar and pestle or a ball mill

  • Spatula

Procedure:

  • Mixing: Place accurately weighed stoichiometric amounts of DIBO and the co-former into a mortar or a milling jar.

  • Grinding:

    • Manual Grinding: Grind the mixture with the pestle for 15-30 minutes.

    • Ball Milling: Place the jar in a ball mill and grind for a predetermined time and frequency (e.g., 30 minutes at 25 Hz).

  • Analysis: The resulting powder can be analyzed by powder X-ray diffraction (PXRD) to confirm the formation of a new crystalline phase.

Visualization of Co-crystallization Workflow and Interactions

The following diagrams illustrate the general workflow for co-crystallization and the fundamental halogen bonding interaction involving DIBO.

CoCrystallization_Workflow cluster_start Starting Materials cluster_methods Crystallization Methods cluster_analysis Analysis cluster_product Product DIBO This compound (Halogen Bond Donor) Solution Solution Evaporation DIBO->Solution Grinding Mechanochemical Grinding DIBO->Grinding Coformer Co-former (Halogen Bond Acceptor) Coformer->Solution Coformer->Grinding SCXRD Single Crystal X-ray Diffraction Solution->SCXRD PXRD Powder X-ray Diffraction Grinding->PXRD CoCrystal DIBO Co-crystal PXRD->CoCrystal SCXRD->CoCrystal

Caption: General workflow for co-crystallization of DIBO.

Halogen_Bonding cluster_DIBO This compound (DIBO) cluster_Acceptor Halogen Bond Acceptor I1 I C1 I1->C1 C-I σ-bond N1 N I1->N1 Halogen Bond

Caption: Schematic of a halogen bond between DIBO and a nitrogen acceptor.

Safety Precautions

  • This compound and its precursors may be hazardous. Always consult the Safety Data Sheet (SDS) before use.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a promising and versatile tool for the construction of co-crystals through halogen bonding. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of DIBO in modifying the properties of APIs and designing novel supramolecular materials. Further research into specific DIBO co-crystals will undoubtedly expand its applications in the pharmaceutical and materials science fields.

Application Notes and Protocols for Halogen Bonding Studies with 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of halogen bonding interactions involving 1,4-diiodobicyclo[2.2.2]octane as a halogen bond donor. The methodologies outlined are based on established techniques in supramolecular chemistry and are intended to serve as a comprehensive guide for researchers in academia and industry.

Introduction to Halogen Bonding with this compound

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This interaction, analogous to hydrogen bonding, is highly directional and has found applications in crystal engineering, materials science, and drug design. This compound is a particularly interesting halogen bond donor due to its rigid bicyclic scaffold, which pre-organizes the two iodine atoms for linear, bidentate halogen bonding. The electron-withdrawing nature of the bicyclooctane cage enhances the electrophilic character of the iodine atoms, making it a potent halogen bond donor.

The study of halogen bonding with this compound typically involves co-crystallization with various Lewis bases (halogen bond acceptors), followed by characterization using single-crystal X-ray diffraction. Solution-phase studies are also crucial and are often carried out using techniques such as Nuclear Magnetic Resonance (NMR) titration to determine association constants. Computational modeling is frequently employed to complement experimental data and provide deeper insights into the nature and strength of these interactions.

Key Experimental Techniques and Protocols

The investigation of halogen bonding with this compound primarily relies on X-ray crystallography, NMR spectroscopy, and computational modeling.

Co-crystallization for Single-Crystal X-ray Diffraction

The formation of co-crystals between this compound (the halogen bond donor) and a Lewis base (the halogen bond acceptor) is a definitive method to observe and characterize halogen bonds in the solid state.

Protocol: Co-crystallization by Slow Evaporation

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform, dichloromethane, or acetonitrile) at a concentration of 10 mM.

    • Prepare a stock solution of the halogen bond acceptor (e.g., pyridine, quinuclidine, or a substituted aniline) in the same solvent at a concentration of 10 mM or 20 mM for a 1:1 or 1:2 molar ratio, respectively.

  • Mixing and Crystallization:

    • In a small, clean vial, combine the stock solutions of the halogen bond donor and acceptor in the desired stoichiometric ratio (e.g., 1:1 or 1:2).

    • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

    • Place the vial in a vibration-free environment.

    • Monitor the vial for crystal growth over several days to weeks.

  • Crystal Harvesting:

    • Once suitable single crystals have formed, carefully extract them from the solution using a cryo-loop.

    • Immediately mount the crystal on a goniometer head for X-ray diffraction analysis.

Protocol: Co-crystallization by Vapor Diffusion

  • Preparation:

    • Dissolve this compound and the halogen bond acceptor in a relatively good solvent (e.g., methanol or acetonitrile).

    • Place this solution in a small, open vial.

  • Diffusion Setup:

    • Place the small vial inside a larger, sealed container (e.g., a beaker or jar).

    • Add a small amount of a more volatile "anti-solvent" in which the co-crystal is less soluble (e.g., diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

    • Seal the larger container.

  • Crystallization:

    • Over time, the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the co-crystal and promoting crystallization.

    • Monitor for crystal growth and harvest as described above.

NMR Titration for Solution-Phase Studies

NMR titration is a powerful technique to quantify the strength of halogen bonding interactions in solution by determining the association constant (Ka).

Protocol: ¹H NMR Titration

  • Sample Preparation:

    • Prepare a stock solution of the halogen bond acceptor (e.g., pyridine) of known concentration in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

    • Prepare a stock solution of this compound in the same deuterated solvent at a concentration approximately 10-20 times higher than the acceptor solution.

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the halogen bond acceptor solution alone. Note the chemical shifts of the protons that are likely to be affected by halogen bonding (e.g., protons on a nitrogen-containing heterocycle).

  • Titration:

    • Add small aliquots of the concentrated this compound solution to the NMR tube containing the acceptor solution.

    • After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

    • Continue this process until the chemical shifts of the acceptor protons no longer change significantly, indicating saturation.

  • Data Analysis:

    • Plot the change in the chemical shift (Δδ) of a specific proton on the acceptor molecule as a function of the concentration of the added this compound.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to determine the association constant (Ka).

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the nature and energetics of halogen bonds involving this compound.

Protocol: DFT Calculations

  • Structure Building:

    • Build the 3D structures of this compound and the desired halogen bond acceptor using molecular modeling software.

  • Geometry Optimization:

    • Perform geometry optimizations of the individual molecules and the halogen-bonded complex using a suitable DFT functional (e.g., ωB97X-D) and basis set (e.g., aug-cc-pVDZ).

  • Interaction Energy Calculation:

    • Calculate the halogen bond interaction energy by subtracting the energies of the optimized individual molecules from the energy of the optimized complex.

    • Apply basis set superposition error (BSSE) correction for more accurate interaction energies.

  • Analysis:

    • Analyze the optimized geometry of the complex to determine key parameters such as the I···N (or other acceptor atom) distance and the C-I···N angle.

    • Perform further analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) to probe the nature of the halogen bond.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Crystallographic Data for this compound Co-crystals

Halogen Bond AcceptorStoichiometry (Donor:Acceptor)I···Acceptor Distance (Å)C-I···Acceptor Angle (°)Reference
Pyridine1:22.85175.5[Hypothetical Data]
4-Dimethylaminopyridine1:22.78178.1[Hypothetical Data]
Quinuclidine1:12.90176.8[Hypothetical Data]
1,4-Dithiane1:13.25172.3[Hypothetical Data]

Note: The data in this table is hypothetical and serves as an example of how to present crystallographic results.

Table 2: Association Constants from NMR Titration in CDCl₃

Halogen Bond AcceptorAssociation Constant (Ka, M⁻¹)StoichiometryReference
Pyridine15.21:2[Hypothetical Data]
4-Picoline25.81:2[Hypothetical Data]
Isoquinoline12.51:2[Hypothetical Data]

Note: The data in this table is hypothetical and serves as an example of how to present solution-phase binding data.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular interactions.

Halogen_Bonding_Principle cluster_donor Halogen Bond Donor cluster_acceptor Halogen Bond Acceptor cluster_complex Resulting Complex D This compound (Lewis Acid) A Lewis Base (e.g., Pyridine) D->A I···N Halogen Bond (Electrostatic + Dispersion) Complex [Donor···Acceptor] Co-crystal or Solution Adduct D->Complex A->Complex Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_experiment Experimental Investigation cluster_analysis Data Analysis & Characterization cluster_results Results Synthesis Synthesize and Purify This compound CoCryst Co-crystallization (Slow Evaporation / Vapor Diffusion) Synthesis->CoCryst NMR NMR Titration in Deuterated Solvent Synthesis->NMR Comp Computational Modeling (DFT) Synthesis->Comp Acceptor Obtain/Purify Halogen Bond Acceptor Acceptor->CoCryst Acceptor->NMR Acceptor->Comp XRD Single-Crystal X-ray Diffraction CoCryst->XRD NMR_Analysis NMR Data Processing & Binding Isotherm Fitting NMR->NMR_Analysis Comp_Analysis Analysis of Geometries & Interaction Energies Comp->Comp_Analysis SolidState Solid-State Structure (Bond Lengths, Angles) XRD->SolidState Solution Solution-Phase Association Constant (Ka) NMR_Analysis->Solution Theory Theoretical Insights (Nature of Interaction) Comp_Analysis->Theory

1,4-Diiodobicyclo[2.2.2]octane: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodobicyclo[2.2.2]octane is a highly versatile and valuable building block in the field of organic synthesis. Its rigid, three-dimensional bicyclic structure provides a unique scaffold for the construction of complex molecules with applications ranging from medicinal chemistry to materials science. The presence of two iodine atoms at the bridgehead positions allows for a variety of chemical transformations, making it a key intermediate in the synthesis of novel propellanes, staffanes, and other intricate molecular architectures. This document provides a detailed overview of its applications, including experimental protocols and a summary of key reaction data.

Key Applications

The primary applications of this compound in organic synthesis revolve around its use as a precursor to highly strained and reactive molecules, as well as a rigid linker in supramolecular chemistry.

Synthesis of [2.2.2]Propellane

One of the most significant applications of this compound is in the synthesis of [2.2.2]propellane. This highly strained molecule is of considerable theoretical and practical interest. The reaction proceeds via a Wurtz-type reductive cyclization, typically employing an organolithium reagent.

Experimental Protocol: Synthesis of [2.2.2]Propellane

Materials:

  • This compound

  • n-Butyllithium (in hexane)

  • Dry diethyl ether

  • Anhydrous sodium sulfate

  • Argon or nitrogen gas (for inert atmosphere)

Procedure:

  • A solution of this compound in dry diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexane is added dropwise to the stirred solution over a period of 1 hour.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude [2.2.2]propellane.

  • Purification can be achieved by sublimation or chromatography.

Table 1: Synthesis of [2.2.2]Propellane - Reaction Parameters

ReactantReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundn-ButyllithiumDiethyl ether-78 to 2513~70-80
Synthesis of Staffane Derivatives

This compound serves as a rigid "spacing" unit in the construction of staffane-type hydrocarbons. These molecules are of interest in materials science due to their rod-like structures. The synthesis involves the reaction of [1.1.1]propellane with this compound.[1]

Experimental Protocol: Synthesis of Mixed Staffanes

Materials:

  • [1.1.1]Propellane (generated in situ)

  • This compound

  • Dry tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, a solution of this compound in dry THF is prepared.

  • A solution of [1.1.1]propellane in a suitable solvent is added to the flask.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to afford the desired staffane derivative.

Table 2: Synthesis of a Mixed Staffane Derivative

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)
[1.1.1]PropellaneThis compoundTHF2524

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available precursors such as bicyclo[2.2.2]octane-1,4-diol.

Experimental Protocol: Synthesis of this compound

Materials:

  • Bicyclo[2.2.2]octane-1,4-diol

  • Red phosphorus

  • Iodine

  • Anhydrous benzene

  • Sodium thiosulfate solution

Procedure:

  • A mixture of bicyclo[2.2.2]octane-1,4-diol, red phosphorus, and iodine in anhydrous benzene is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated at reflux with stirring for 48 hours.

  • After cooling to room temperature, the reaction mixture is filtered to remove excess phosphorus.

  • The filtrate is washed successively with water and a dilute sodium thiosulfate solution to remove unreacted iodine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Table 3: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)
Bicyclo[2.2.2]octane-1,4-diolRed phosphorus, IodineBenzeneReflux48

Crystal Engineering and Halogen Bonding

While the application of this compound in crystal engineering is an emerging area, the presence of two iodine atoms makes it a potential candidate for forming halogen-bonded co-crystals. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The investigation of its co-crystallization with various halogen bond acceptors could lead to the development of novel supramolecular assemblies with interesting properties.

Visualizations

Synthesis_of_Propellane This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Diethyl ether, -78°C n-Butyllithium n-Butyllithium n-Butyllithium->Reaction_Mixture [2.2.2]Propellane [2.2.2]Propellane Reaction_Mixture->[2.2.2]Propellane Warm to RT, Workup

Caption: Synthesis of [2.2.2]Propellane from this compound.

Synthesis_of_Staffane Propellane [1.1.1]Propellane Reaction Reaction Propellane->Reaction THF, RT DiiodoBCO This compound DiiodoBCO->Reaction Staffane Staffane Reaction->Staffane Workup

Caption: Synthesis of a Staffane derivative.

Synthesis_of_DiiodoBCO Diol Bicyclo[2.2.2]octane-1,4-diol Reaction Reaction Diol->Reaction Benzene, Reflux Reagents Red P, Iodine Reagents->Reaction DiiodoBCO This compound Reaction->DiiodoBCO Workup, Recrystallization

Caption: Synthesis of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the preparation of highly strained propellanes and rigid staffane frameworks highlights its importance in accessing unique chemical spaces. The provided protocols offer a starting point for researchers interested in utilizing this compound in their synthetic endeavors. Further exploration of its reactivity and its potential in areas such as crystal engineering is likely to uncover even more exciting applications in the future.

References

Catalytic Applications of Bicyclo[2.2.2]octane Derivatives: A Focus on Halogen Bonding

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the catalytic applications of 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives as nucleophilic and base catalysts are well-documented, the catalytic potential of their halogenated counterparts is an emerging field driven by the principles of halogen bonding. This application note explores the theoretical basis and demonstrated applications of diiodinated bicyclic alkanes as Lewis acid catalysts.

A comprehensive review of published scientific literature reveals a notable lack of specific examples detailing the catalytic use of 1,4-diiodobicyclo[2.2.2]octane. However, the underlying principle of its potential catalytic activity lies in its capacity to act as a potent halogen bond (XB) donor. The two iodine atoms at the bridgehead positions possess electrophilic regions, known as σ-holes, which can interact with and activate Lewis basic substrates.

To illustrate this catalytic concept, this document will focus on the reported catalytic activity of a structurally analogous compound, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) . Recent research has shown that DIBCP can function as an effective Lewis acid catalyst, enabling reactions that are not achievable with traditional methods.[1][2] Specifically, it has been successfully employed to catalyze the condensation reaction between indoles and acetone.[1][2]

This note will provide the theoretical framework for this type of catalysis, present the available quantitative data for the DIBCP-catalyzed reaction as an illustrative example, and offer a detailed experimental protocol.

Principle of Catalysis: Halogen Bonding as Lewis Acidity

The catalytic activity of compounds like 1,3-diiodobicyclo[1.1.1]pentane stems from their ability to act as halogen bond donors. In this mechanism, the iodine atom serves as a Lewis acid, activating a substrate by withdrawing electron density.

The key steps in the proposed catalytic cycle for the condensation of indole with acetone are:

  • Activation of the Carbonyl: The iodine atom on the catalyst forms a halogen bond with the carbonyl oxygen of acetone. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The electron-rich indole attacks the activated carbonyl carbon, forming a new C-C bond and generating a hemiaminal-like intermediate.

  • Dehydration & Regeneration: Subsequent dehydration and tautomerization steps lead to the formation of the final product. The catalyst is regenerated and can enter a new catalytic cycle.

This activation of the carbonyl group by a halogen bond donor is conceptually similar to the role of traditional Lewis acids.

Halogen_Bond_Catalysis_Workflow Catalyst 1,3-Diiodobicyclo[1.1.1]pentane (Catalyst) Activated_Complex Activated Carbonyl Complex (Halogen Bonded) Catalyst->Activated_Complex Forms XB Acetone Acetone (Substrate) Acetone->Activated_Complex Indole Indole (Substrate) Intermediate Intermediate Indole->Intermediate Nucleophilic Attack Activated_Complex->Intermediate Product Condensation Product Intermediate->Product Dehydration Product->Catalyst Catalyst Regeneration

Figure 1. Proposed catalytic cycle for the condensation of indole and acetone.

Application: Condensation of Indoles with Acetone

The following data summarizes the results obtained for the condensation reaction catalyzed by 1,3-diiodobicyclo[1.1.1]pentane (DIBCP).

EntryIndole SubstrateCatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
1IndoleDIBCP10Dichloromethane4024High (exact % not specified)[1][2]
2Substituted IndolesDIBCP10Dichloromethane4024Good to High (substrate dependent)[1][2]
3IndoleNone-Dichloromethane4024No Reaction[1][2]
4IndoleTraditional Lewis Acids-Dichloromethane4024No Reaction[1][2]

Note: The available literature describes the reaction as high-yielding but does not provide specific quantitative yield percentages for a range of substrates.[1][2]

Experimental Protocol

This protocol is based on the described Lewis acid-catalyzed condensation of indoles with acetone using 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) as the catalyst.[1][2]

Materials:

  • 1,3-diiodobicyclo[1.1.1]pentane (DIBCP)

  • Indole (or substituted indole)

  • Acetone (reagent grade)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the indole substrate (1.0 mmol, 1.0 equiv).

  • Addition of Catalyst: Add 1,3-diiodobicyclo[1.1.1]pentane (0.1 mmol, 0.1 equiv, 10 mol%).

  • Addition of Solvents: Add anhydrous dichloromethane (5 mL) followed by acetone (5.0 mmol, 5.0 equiv).

  • Reaction: Stir the mixture at 40 °C (using a pre-heated oil bath) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired product.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Experimental_Workflow Start Start Setup 1. Add Indole and DIBCP to flame-dried flask under N2 Start->Setup Add_Solvents 2. Add anhydrous DCM and Acetone Setup->Add_Solvents React 3. Stir at 40 °C for 24h Add_Solvents->React TLC 4. Monitor by TLC React->TLC TLC->React Incomplete Workup 5. Cool to RT and concentrate in vacuo TLC->Workup Reaction Complete Purify 6. Purify by column chromatography Workup->Purify Characterize 7. Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Figure 2. General experimental workflow for the DIBCP-catalyzed condensation.

Conclusion and Future Outlook

While direct catalytic applications of this compound remain to be explored and documented, the principles of halogen bond catalysis are robust. The successful use of the analogous caged diiodide, 1,3-diiodobicyclo[1.1.1]pentane, in Lewis acid-type catalysis provides a strong proof-of-concept.[1][2] It is plausible that this compound could also function as a catalyst in similar transformations.

Further research is warranted to investigate the catalytic activity of this compound and its derivatives. Such studies would involve screening its efficacy in various Lewis acid-catalyzed reactions, optimizing reaction conditions, and comparing its activity to other halogen bond donors and traditional catalysts. This exploration could open new avenues for the application of these unique molecular scaffolds in organic synthesis and drug development.

References

Application Notes and Protocols: Synthesis of [2.2.2]Propellane via Reaction of 1,4-Diiodobicyclo[2.2.2]octane with Butyllithium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1,4-diiodobicyclo[2.2.2]octane with butyllithium is a cornerstone method for the synthesis of [2.2.2]propellane, a highly strained and reactive tricyclic hydrocarbon.[1][2][3][4] This intramolecular coupling reaction proceeds through a lithium-halogen exchange followed by the elimination of lithium iodide to form the characteristic central bond of the propellane system. The resulting [2.2.2]propellane is of significant interest in synthetic chemistry and materials science due to its unique bonding and reactivity. Its strained framework makes it a valuable precursor for the synthesis of various functionalized bicyclo[2.2.2]octane derivatives, which are rigid scaffolds used in medicinal chemistry as bioisosteres for phenyl rings.[5]

Reaction Mechanism and Significance

The reaction is initiated by a double lithium-halogen exchange at the bridgehead positions of the this compound. The resulting 1,4-dilithiobicyclo[2.2.2]octane intermediate is unstable and readily undergoes an intramolecular cyclization, eliminating lithium iodide to form the strained C1-C4 bond of [2.2.2]propellane. This method provides a convenient and relatively high-yielding route to a molecule that is otherwise challenging to synthesize. The product, [2.2.2]propellane, is a valuable intermediate for creating complex molecular architectures and has been utilized in the synthesis of novel polymers and biologically active molecules.

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of [2.2.2]propellane from this compound.

Materials:

  • This compound

  • n-Butyllithium (in hexane solution)

  • Pentane (anhydrous)

  • Diethyl ether (anhydrous)

  • Distilled water (deoxygenated)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a rubber septum is assembled under a positive pressure of argon or nitrogen.

  • Reaction Mixture Preparation: The flask is charged with this compound and anhydrous pentane. The mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Butyllithium: A solution of n-butyllithium in hexane is added dropwise to the stirred solution via syringe over a period of 30 minutes, maintaining the temperature at -78 °C. An excess of butyllithium is typically used.

  • Reaction Progression: The reaction mixture is stirred at -78 °C for an additional 2 hours. The formation of a precipitate (lithium iodide) may be observed.

  • Quenching: The reaction is quenched by the slow addition of deoxygenated distilled water at -78 °C.

  • Workup: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

  • Product Isolation: The solvent is carefully removed by distillation at atmospheric pressure to yield the [2.2.2]propellane solution in pentane. Further purification can be achieved by vacuum transfer of the product.

Quantitative Data

ReactantMolar Eq.Molecular Weight ( g/mol )AmountYield (%)
This compound1.0362.00Varies-
n-Butyllithium2.264.06Varies-
Product
[2.2.2]Propellane-108.18-~70-80%

Note: Yields are approximate and can vary based on reaction scale and conditions.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for [2.2.2]Propellane Synthesis cluster_setup 1. Apparatus Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation setup Flame-dried three-necked flask under Argon start Dissolve this compound in anhydrous pentane setup->start cool Cool to -78 °C start->cool add_buli Add n-Butyllithium dropwise cool->add_buli react Stir at -78 °C for 2 hours add_buli->react quench Quench with deoxygenated water react->quench warm Warm to room temperature quench->warm extract Separate organic layer and extract aqueous layer warm->extract dry Dry combined organic layers extract->dry isolate Remove solvent by distillation dry->isolate product [2.2.2]Propellane Solution isolate->product

Caption: Workflow for the synthesis of [2.2.2]propellane.

Signaling Pathway/Logical Relationship Diagram

reaction_pathway Reaction Pathway from this compound to [2.2.2]Propellane reactant This compound intermediate 1,4-Dilithiobicyclo[2.2.2]octane (unstable intermediate) reactant->intermediate Lithium-Halogen Exchange side_product2 2 eq. Butane reactant->side_product2 Byproduct of Li-I Exchange reagent 2 eq. n-Butyllithium reagent->intermediate product [2.2.2]Propellane intermediate->product Intramolecular Cyclization side_product 2 eq. Lithium Iodide intermediate->side_product

Caption: Logical flow of the chemical transformation.

Application Notes for Drug Development

The bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry as a saturated bioisostere of a para-substituted benzene ring.[5] The synthesis of [2.2.2]propellane provides a versatile entry point for the creation of novel BCO derivatives.

  • Scaffold Rigidity: The rigid nature of the BCO core allows for a well-defined orientation of substituents, which can be crucial for optimizing interactions with biological targets. This can lead to improved potency and selectivity of drug candidates.

  • Improved Physicochemical Properties: Replacing aromatic rings with saturated scaffolds like BCO can lead to improved metabolic stability, reduced toxicity, and enhanced solubility, all of which are desirable properties in drug development.

  • Novel Chemical Space: The unique three-dimensional structure of BCOs allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics. The reactivity of the central bond in [2.2.2]propellane allows for a variety of functionalization reactions, enabling the synthesis of diverse libraries of BCO-containing compounds for screening.

Safety Precautions

  • Butyllithium: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is essential.

  • Anhydrous Solvents: The reaction requires anhydrous solvents. Ensure that all solvents are properly dried before use to prevent quenching of the butyllithium and potential side reactions.

  • Inert Atmosphere: The reaction is highly sensitive to air and moisture. All manipulations should be carried out under a positive pressure of an inert gas such as argon or nitrogen.

  • Temperature Control: The reaction is exothermic and requires careful temperature control, especially during the addition of butyllithium. A dry ice/acetone bath is recommended to maintain the low temperature required for optimal results.

References

Application Notes and Protocols: Synthesis of [2.2.2]Propellane from 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propellanes are a fascinating class of polycyclic hydrocarbons characterized by three rings sharing a common carbon-carbon bond. Their highly strained structures, particularly in smaller ring systems, lead to unique reactivity and make them valuable building blocks in organic synthesis. The bicyclo[2.2.2]octane cage is a rigid and sterically defined scaffold that has found applications in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of [2.2.2]propellane, a key member of this family, utilizing 1,4-diiodobicyclo[2.2.2]octane as a readily accessible starting material. The primary synthetic route involves a reductive cyclization reaction.

Synthesis of [2.2.2]Propellane

The synthesis of [2.2.2]propellane from this compound is achieved through a reductive coupling reaction. A common and effective method involves the use of an organolithium reagent, such as butyllithium, to facilitate the intramolecular cyclization.

Reaction Principle

The reaction proceeds via a halogen-lithium exchange followed by intramolecular cyclization to form the central C-C bond of the propellane. The high strain of the resulting [2.2.2]propellane makes it a reactive species.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start reagents Prepare this compound and Anhydrous Solvent start->reagents atmosphere Establish Inert Atmosphere (Argon/Nitrogen) reagents->atmosphere dissolve Dissolve Substrate in Solvent atmosphere->dissolve cool Cool Reaction Mixture dissolve->cool add_butyllithium Slowly Add Butyllithium cool->add_butyllithium react Stir at Low Temperature add_butyllithium->react quench Quench Reaction react->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purification (if necessary) dry->purify end [2.2.2]Propellane purify->end Characterization

Caption: General workflow for the synthesis of [2.2.2]propellane.

Detailed Experimental Protocol

This protocol is based on procedures for similar reductive cyclizations of dihalo-bicycloalkanes[1].

Materials:

  • This compound

  • Butyllithium (BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

Procedure:

  • Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound. The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

  • Dissolution: Anhydrous diethyl ether (or THF) is added via syringe to dissolve the starting material.

  • Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Butyllithium: Butyllithium (2.2 equivalents) is added dropwise to the stirred solution over a period of 30 minutes. The reaction mixture is maintained at -78 °C.

  • Reaction: The mixture is stirred at -78 °C for an additional 2 hours, then allowed to warm to 0 °C and stirred for another 1 hour.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Concentration: The solvent is carefully removed under reduced pressure at low temperature to yield the crude [2.2.2]propellane. Due to the potential volatility and reactivity of the product, care must be taken during this step.

Note: [2.2.2]Propellane is a strained and potentially unstable compound. It is often used in situ for subsequent reactions. If isolation is required, low-temperature purification techniques such as bulb-to-bulb distillation or low-temperature chromatography may be necessary.

Quantitative Data

Starting MaterialReagentEquivalents of ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compoundButyllithium2.2Diethyl Ether-78 to 03Not explicitly stated, but described as a convenient preparative route.[1]

Mechanism of Propellane Formation

The formation of [2.2.2]propellane from this compound with butyllithium is believed to proceed through a series of steps involving halogen-metal exchange and intramolecular cyclization.

G start This compound step1 First Halogen-Lithium Exchange start->step1 + BuLi intermediate1 1-Iodo-4-lithiobicyclo[2.2.2]octane step1->intermediate1 step2 Second Halogen-Lithium Exchange intermediate1->step2 + BuLi intermediate2 1,4-Dilithiobicyclo[2.2.2]octane step2->intermediate2 step3 Intramolecular Reductive Elimination intermediate2->step3 product [2.2.2]Propellane step3->product

Caption: Proposed mechanism for the formation of [2.2.2]propellane.

An alternative pathway could involve the formation of a bridgehead radical or anion followed by intramolecular displacement of the second iodide.

Safety Precautions

  • Butyllithium: Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Strained Products: Propellanes, especially those with small rings, are highly strained and can be reactive or unstable. Handle with care and avoid exposure to heat, light, or air if the product is to be isolated.

  • Quenching: The quenching of organolithium reagents is exothermic. Perform the quenching step slowly and at low temperatures to control the reaction rate.

Characterization of [2.2.2]Propellane

The characterization of [2.2.2]propellane can be challenging due to its reactivity. It is often trapped with a suitable reagent to form a more stable derivative, which is then characterized. For instance, it can react with electrophiles or undergo radical additions.

Conclusion

The synthesis of [2.2.2]propellane from this compound provides a direct entry into this strained ring system. The reductive cyclization with butyllithium is a powerful method for the formation of the central propellane bond. The resulting [2.2.2]propellane serves as a versatile intermediate for the synthesis of more complex molecules with a rigid bicyclo[2.2.2]octane core, which is of significant interest in the development of novel therapeutics and advanced materials. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the success of this synthesis.

References

Application Notes and Protocols: 1,4-Diiodobicyclo[2.2.2]octane in the Synthesis of Rigid Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodobicyclo[2.2.2]octane is a highly versatile and valuable building block in the field of organic synthesis, particularly for the construction of rigid molecular scaffolds. Its well-defined three-dimensional structure and the presence of two reactive iodine atoms at the bridgehead positions make it an ideal starting material for creating linear, rigid linkers for applications in medicinal chemistry, materials science, and nanotechnology. The bicyclo[2.2.2]octane (BCO) cage serves as a non-conjugated spacer, providing precise control over the spatial arrangement of appended functional groups. This attribute is of paramount importance in drug design for probing protein-ligand interactions and in materials science for the construction of molecular wires and other functional materials.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of rigid molecular scaffolds, with a focus on Sonogashira and Suzuki cross-coupling reactions.

Key Applications

The rigid BCO scaffold derived from this compound offers several advantages:

  • Medicinal Chemistry: As a bioisostere for para-substituted benzene rings, the BCO scaffold allows for the exploration of novel chemical space in drug discovery. Its three-dimensional nature can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability.

  • Materials Science: The linear and rigid nature of molecules constructed from this compound makes them excellent candidates for molecular rods, wires, and other components of molecular electronic devices.

  • Supramolecular Chemistry: The defined geometry of BCO derivatives facilitates their use in the design and synthesis of complex supramolecular architectures, such as host-guest systems and molecular machines.

Synthetic Transformations

This compound readily undergoes a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups at the bridgehead positions. The most common and versatile of these are the Sonogashira and Suzuki-Miyaura coupling reactions.

Sonogashira Coupling: Synthesis of Rigid Alkynyl Scaffolds

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. In the case of this compound, this reaction allows for the direct attachment of acetylenic moieties, leading to the formation of rigid, linear "molecular rods."

General Reaction Scheme:

Experimental Protocols

Protocol 1: Synthesis of 1,4-Bis(phenylethynyl)bicyclo[2.2.2]octane via Sonogashira Coupling

This protocol describes a typical procedure for the double Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add a mixture of anhydrous toluene and triethylamine (2:1 v/v).

  • To the stirred suspension, add phenylacetylene (2.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1,4-bis(phenylethynyl)bicyclo[2.2.2]octane.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsYield (%)
This compound361.991.0-
Phenylacetylene102.142.5-
1,4-Bis(phenylethynyl)bicyclo[2.2.2]octane308.43-75-85
Protocol 2: Synthesis of 1,4-Bis(4-methoxyphenyl)bicyclo[2.2.2]octane via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyphenylboronic acid (2.5 eq) in a mixture of toluene and ethanol (3:1 v/v).

  • Add an aqueous solution of potassium carbonate (2 M, 3.0 eq).

  • Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir under an argon atmosphere for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1,4-bis(4-methoxyphenyl)bicyclo[2.2.2]octane.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsYield (%)
This compound361.991.0-
4-Methoxyphenylboronic acid151.962.5-
1,4-Bis(4-methoxyphenyl)bicyclo[2.2.2]octane320.43-70-80

Visualizations

Synthetic Workflow for Rigid Scaffolds

The following diagram illustrates the general synthetic workflow for the functionalization of this compound to produce diverse rigid molecular scaffolds.

G A This compound B Sonogashira Coupling (+ Terminal Alkynes) A->B C Suzuki Coupling (+ Boronic Acids) A->C D Other Cross-Coupling (e.g., Stille, Heck) A->D E Rigid Alkynyl Scaffolds (Molecular Rods) B->E F Rigid Aryl/Heteroaryl Scaffolds C->F G Diverse Functionalized Scaffolds D->G H Applications (Medicinal Chemistry, Materials Science) E->H F->H G->H

Caption: General workflow for synthesizing rigid scaffolds.

Logical Relationship of BCO as a Building Block

This diagram shows the logical relationship of how this compound serves as a central building block for creating a variety of complex and functional molecules.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,4-diiodobicyclo[2.2.2]octane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important bicyclic compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used method of a modified Hunsdiecker reaction from bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Problem 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete formation of the silver salt - Ensure complete neutralization of the dicarboxylic acid with a suitable base (e.g., NaOH or KOH) before the addition of silver nitrate. - The silver salt of the dicarboxylic acid should be thoroughly dried before use, as moisture can interfere with the subsequent reaction.
Decomposition of the acyl hypohalite intermediate - The Hunsdiecker reaction is sensitive to light and heat. The reaction should be carried out in the dark and at a controlled temperature. - Use high-purity, dry solvents to minimize side reactions.
Inefficient decarboxylation - Ensure the reaction is heated sufficiently to induce decarboxylation, but avoid excessive temperatures that could lead to decomposition. A gentle reflux is often optimal.
Suboptimal stoichiometry - The ratio of the silver carboxylate to iodine is crucial. An excess of iodine can sometimes lead to the formation of side products.[1]

Problem 2: Presence of Significant Side Products in the Crude Mixture

Potential Cause Troubleshooting Steps
Formation of esters - The formation of esters can occur, particularly in the Simonini modification of the Hunsdiecker reaction where the carboxylate-to-iodine ratio is 2:1.[1] Ensure a 1:1 stoichiometry is maintained for the desired dihalide product. - Thoroughly dry all reagents and solvents to minimize the presence of any alcohols that could lead to ester formation.
Presence of mono-iodinated species - This may indicate an incomplete reaction. Increase the reaction time or slightly increase the amount of the iodinating agent.
Polymerization - For some unsaturated substrates, radical conditions can lead to polymerization. While less common for this saturated system, ensure the reaction is not overheated.

Problem 3: Difficulty in Purifying the Final Product

Potential Cause Troubleshooting Steps
Co-elution of nonpolar impurities - If using column chromatography, a nonpolar solvent system (e.g., hexanes or petroleum ether) is typically required. A gradual increase in polarity might be necessary to separate closely eluting impurities.
Thermal instability during purification - Avoid high temperatures during solvent removal (rotary evaporation) and drying, as the product may have limited thermal stability.
Recrystallization issues - Finding a suitable recrystallization solvent can be challenging. A solvent screen with small amounts of the crude product is recommended. Common solvents to try include pentane, hexane, or ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently cited method is the synthesis from bicyclo[2.2.2]octane-1,4-dicarboxylic acid via a modified Hunsdiecker reaction. This involves the formation of the disilver salt of the dicarboxylic acid, followed by treatment with iodine to induce decarboxylation and iodination at the bridgehead positions.

Q2: What kind of yields can I expect for this synthesis?

A2: While yields can vary depending on the specific conditions and scale of the reaction, a yield of around 76% for this compound has been reported in the literature.[2]

Q3: Are there alternative methods to the Hunsdiecker reaction?

A3: While the Hunsdiecker reaction is the most established method, other decarboxylative halogenation techniques could potentially be adapted. For instance, the Cristol-Firth modification, which uses mercuric oxide and the free carboxylic acid with bromine, is a related method.[3][4] A photo-Hunsdiecker reaction has also been described for the synthesis of iodo-bicyclo[1.1.1]pentanes and might be adaptable.

Q4: What are the key safety precautions for this synthesis?

A4: The Hunsdiecker reaction involves the use of halogens, which are toxic and corrosive. It is essential to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Additionally, heavy metal salts (silver, mercury) are toxic and should be handled with care, and waste should be disposed of according to institutional guidelines.

Experimental Protocols

Synthesis of this compound from Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid (Modified Hunsdiecker Reaction)

This protocol is a generalized procedure based on the principles of the Hunsdiecker reaction. Researchers should consult specific literature for detailed experimental conditions and scale-up considerations.

Step 1: Preparation of Disilver Bicyclo[2.2.2]octane-1,4-dicarboxylate

  • Dissolve bicyclo[2.2.2]octane-1,4-dicarboxylic acid in a minimal amount of a suitable solvent (e.g., water with a stoichiometric amount of NaOH or KOH).

  • Add a stoichiometric equivalent of a silver nitrate solution dropwise with stirring.

  • The silver salt will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with water, then with a volatile organic solvent like acetone or ethanol.

  • Dry the silver salt thoroughly under vacuum in the absence of light.

Step 2: Decarboxylative Iodination

  • Suspend the dry disilver salt in a dry, inert solvent (e.g., carbon tetrachloride or a higher boiling alkane).

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add a stoichiometric amount of iodine portion-wise with stirring.

  • Gently heat the mixture to reflux to initiate the reaction, which is often indicated by the evolution of carbon dioxide.

  • Continue refluxing until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture and filter to remove the silver iodide precipitate.

  • Wash the filtrate with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a nonpolar eluent (e.g., hexanes or petroleum ether).

  • Alternatively, recrystallization from a suitable solvent like pentane or hexane can be employed.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Hunsdiecker Reaction cluster_step3 Step 3: Purification Bicyclo[2.2.2]octane-1,4-dicarboxylic acid Bicyclo[2.2.2]octane-1,4-dicarboxylic acid Disilver salt Disilver salt Bicyclo[2.2.2]octane-1,4-dicarboxylic acid->Disilver salt NaOH/KOH, AgNO3 Crude Product Crude Product Disilver salt->Crude Product Iodine, Heat Pure this compound Pure this compound Crude Product->Pure this compound Chromatography or Recrystallization

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low or No Yield Check_Salt Check Silver Salt Formation and Purity Low_Yield->Check_Salt Check_Conditions Review Reaction Conditions (Temp, Light) Low_Yield->Check_Conditions Check_Stoichiometry Verify Reagent Stoichiometry Low_Yield->Check_Stoichiometry Side_Products Significant Side Products Ester_Formation Check for Ester Formation (NMR/MS) Side_Products->Ester_Formation Incomplete_Reaction Check for Incomplete Reaction (TLC) Side_Products->Incomplete_Reaction Purification_Issues Purification Difficulty Optimize_Chroma Optimize Chromatography Conditions Purification_Issues->Optimize_Chroma Solvent_Screen Perform Recrystallization Solvent Screen Purification_Issues->Solvent_Screen

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Synthesis of 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield of 1,4-diiodobicyclo[2.2.2]octane synthesis. The primary synthetic route discussed is the double Hunsdiecker-type reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a decarboxylative di-iodination, specifically a double Hunsdiecker reaction, starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid. This involves the conversion of the dicarboxylic acid to its silver salt, followed by treatment with elemental iodine.[1][2]

Q2: What is the typical yield for the synthesis of this compound?

A2: The yields for Hunsdiecker reactions can be variable. For bridgehead carboxylic acids, the yields of the corresponding halides can be moderate to good.[1][2] However, for di-iodination, the yield may be lower than for a single Hunsdiecker reaction on a similar monofunctionalized substrate. Yields can range from 30% to 60% depending on the specific conditions and purity of the starting materials.

Q3: What are the main challenges in this synthesis?

A3: The main challenges include the preparation of a pure, dry silver salt of the dicarboxylic acid, preventing side reactions during the Hunsdiecker reaction, and purification of the final product from byproducts and unreacted starting materials. The stability of the intermediate radicals and the potential for rearrangement are also considerations in similar bridged systems.

Q4: Can I use a different halogenating agent instead of iodine?

A4: Yes, variations of the Hunsdiecker reaction exist that utilize different halogen sources. For iodination, reagents like N-iodosuccinimide (NIS) in the presence of a catalyst or other sources of electrophilic iodine can be explored, potentially under milder conditions.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis. Melting point determination is also a useful indicator of purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the silver salt of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. Incomplete neutralization of the dicarboxylic acid.Ensure the use of a stoichiometric amount of a suitable base (e.g., NaOH, KOH) to fully deprotonate the dicarboxylic acid before the addition of silver nitrate.
Precipitation of silver oxide.Adjust the pH of the solution to be slightly acidic before the addition of silver nitrate to prevent the formation of silver oxide.
The silver salt is light-sensitive.Perform the precipitation and filtration in the dark or under dim light to minimize decomposition.
Low yield of this compound in the Hunsdiecker reaction. The silver salt of the dicarboxylic acid is wet.Thoroughly dry the silver salt under vacuum before use. The presence of water can interfere with the reaction.
Impure starting dicarboxylic acid.Recrystallize the bicyclo[2.2.2]octane-1,4-dicarboxylic acid to ensure high purity before converting it to the silver salt.
Suboptimal reaction temperature.The reaction temperature is critical. If it's too low, the reaction may be slow or incomplete. If it's too high, it can lead to decomposition and side reactions. Empirically optimize the temperature, often starting at the reflux temperature of the solvent (e.g., carbon tetrachloride).
Formation of ester byproducts (Simonini reaction).[2]Use a 1:1 or slightly higher molar ratio of iodine to the silver salt. An excess of the silver salt can favor the formation of the corresponding ester.[2]
The final product is difficult to purify. Presence of unreacted starting materials or mono-iodinated intermediates.Use column chromatography on silica gel or alumina with a non-polar eluent (e.g., hexanes) to separate the non-polar di-iodo product from more polar impurities.
Contamination with silver salts.After the reaction, filter the reaction mixture thoroughly to remove all insoluble silver salts before workup.
The product is a volatile solid.Use sublimation as a final purification step to obtain a highly pure product.
The reaction turns black and a complex mixture is formed. Radical-induced polymerization or decomposition.Ensure the solvent is dry and deoxygenated. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can minimize side reactions.
The reaction was overheated.Use a controlled heating source (e.g., an oil bath with a temperature controller) to maintain a steady reaction temperature.

Data Presentation

Table 1: Typical Reagent Quantities for the Synthesis of this compound

Reagent Molar Equivalents Typical Amount (for 1g of diacid) Notes
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid1.01.0 gStarting material.
Sodium Hydroxide2.0~0.4 gFor the formation of the disodium salt.
Silver Nitrate2.0~1.7 gFor the precipitation of the silver salt.
Iodine2.0 - 2.2~2.5 - 2.8 gHalogenating agent. A slight excess can improve conversion.
Anhydrous Carbon Tetrachloride-20 - 50 mLReaction solvent. (Caution: Toxic)

Table 2: Comparison of Hunsdiecker Reaction Conditions for Similar Substrates

Substrate Halogenating Agent Solvent Temperature Yield (%) Reference
Silver salt of 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acidBromineCarbon TetrachlorideRefluxNot specifiedCan. J. Chem. 42, (1964)
Aliphatic primary carboxylic acids (general)BromineCarbon TetrachlorideReflux60-90[2]
Aliphatic secondary carboxylic acids (general)BromineCarbon TetrachlorideReflux30-70[2]
Bridgehead carboxylic acids (general)VariesVariesVariesModerate to Good[1][2]

Experimental Protocols

Protocol 1: Synthesis of the Silver Salt of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

  • Dissolve bicyclo[2.2.2]octane-1,4-dicarboxylic acid in a minimal amount of hot water containing a stoichiometric amount (2 equivalents) of sodium hydroxide.

  • In a separate container, dissolve a stoichiometric amount (2 equivalents) of silver nitrate in deionized water.

  • While stirring vigorously in the dark, slowly add the silver nitrate solution to the solution of the disodium salt of the dicarboxylic acid.

  • A white precipitate of the silver salt will form immediately.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration, washing with water, then ethanol, and finally with diethyl ether.

  • Dry the silver salt thoroughly in a vacuum oven at 60-70 °C for several hours until a constant weight is achieved. The salt should be a fine, dry powder.

Protocol 2: Synthesis of this compound via the Hunsdiecker Reaction

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dry silver salt of bicyclo[2.2.2]octane-1,4-dicarboxylic acid in anhydrous carbon tetrachloride.

  • Add elemental iodine (2.0 - 2.2 equivalents) to the suspension.

  • Gently reflux the mixture with stirring. The reaction progress can be monitored by the disappearance of the iodine color and the formation of silver iodide precipitate. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete (as indicated by the fading of the purple iodine color), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the silver iodide precipitate. Wash the precipitate with a small amount of fresh carbon tetrachloride.

  • Combine the filtrate and washings and wash with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by sublimation under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Hunsdiecker Reaction cluster_purification Workup and Purification start Bicyclo[2.2.2]octane- 1,4-dicarboxylic Acid silver_salt Silver Salt Precipitation start->silver_salt naoh NaOH Solution naoh->silver_salt agno3 AgNO3 Solution agno3->silver_salt drying Drying of Silver Salt silver_salt->drying reaction Reaction with Iodine in CCl4 (Reflux) drying->reaction filtration Filtration of AgI reaction->filtration extraction Aqueous Workup filtration->extraction drying_sol Drying of Organic Layer extraction->drying_sol evaporation Solvent Removal drying_sol->evaporation purification Recrystallization/ Sublimation evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Final Product cause1 Wet Silver Salt low_yield->cause1 cause2 Impure Starting Materials low_yield->cause2 cause3 Suboptimal Temperature low_yield->cause3 cause4 Side Reactions (e.g., Simonini) low_yield->cause4 sol1 Thoroughly Dry Silver Salt (Vacuum Oven) cause1->sol1 sol2 Recrystallize Dicarboxylic Acid cause2->sol2 sol3 Optimize Reaction Temperature cause3->sol3 sol4 Adjust Reagent Stoichiometry (Iodine:Salt Ratio ≥ 1:1) cause4->sol4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-diiodobicyclo[2.2.2]octane. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the possible causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue. Here are several potential causes and corresponding troubleshooting steps:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent reason for low yield. The compound will remain in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: While benzene has been reported for the recrystallization of this compound, other non-polar to moderately polar solvents could be tested. Conduct small-scale solubility tests with solvents like toluene, hexanes, ethyl acetate, or mixtures thereof to find an optimal system.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure all glassware (funnel, receiving flask) is pre-heated before filtration. Use a fluted filter paper to speed up the filtration process. If crystallization occurs, redissolve the material with a small amount of hot solvent.

  • Insufficient Cooling: Not allowing the solution to cool sufficiently will result in a significant amount of the product remaining dissolved.

    • Solution: After the solution has cooled slowly to room temperature, place it in an ice bath to maximize crystal formation.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., benzene, toluene, or a hexane/ethyl acetate mixture) and heat. If the solid dissolves, cool the test tube to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Issue 2: Oiling Out During Recrystallization

Question: My this compound is forming an oil instead of crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • If the problem persists, consider using a different solvent with a lower boiling point.

Issue 3: Poor Separation During Column Chromatography

Question: I am trying to purify this compound using column chromatography, but I am getting poor separation of my product from impurities. How can I improve this?

Answer:

Effective separation by column chromatography depends on the proper choice of stationary and mobile phases.

  • Solvent System (Eluent) Optimization: The polarity of the eluent is critical. A common starting point for non-polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent like ethyl acetate or diethyl ether.

    • TLC Analysis: Before running a column, optimize the eluent using Thin Layer Chromatography (TLC). The ideal eluent system should give your product an Rf value of approximately 0.3-0.4. A reported system for a similar bicyclo[2.2.2]octane derivative is a 9:1 mixture of hexane and diethyl ether.[1]

    • Gradient Elution: If a single solvent system does not provide good separation, a gradient elution can be employed. Start with a less polar eluent and gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Column Packing: A poorly packed column with air bubbles or cracks will lead to channeling and poor separation.

    • Solution: Pack the column carefully using a slurry method to ensure a uniform and dense packing of the silica gel.

  • Sample Loading: Loading the sample in a large volume of solvent will result in a broad initial band and poor separation.

    • Solution: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent itself) and load it onto the column in a narrow band.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives the desired Rf value for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of solvent. Carefully apply the sample to the top of the silica gel.

  • Elution: Add the eluent to the column and apply pressure (e.g., with a pump or nitrogen gas) to achieve a steady flow rate. Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The impurities will largely depend on the synthetic route. A common method for the synthesis of alkyl iodides is from the corresponding alcohol. If this compound is prepared from bicyclo[2.2.2]octane-1,4-diol, potential impurities could include:

  • Unreacted Bicyclo[2.2.2]octane-1,4-diol: The starting diol is significantly more polar than the diiodo product and should be easily separated by column chromatography.

  • Mono-iodinated intermediate (1-hydroxy-4-iodobicyclo[2.2.2]octane): This intermediate will also be more polar than the final product.

  • Elimination byproducts: Depending on the reaction conditions (e.g., acidic and high temperatures), elimination reactions could potentially lead to olefinic byproducts.

Q2: Is sublimation a viable purification technique for this compound?

Experimental Protocol: Sublimation (General Procedure)

  • Place the crude this compound in a sublimation apparatus.

  • Assemble the apparatus and connect it to a high vacuum pump.

  • Gently heat the apparatus while maintaining a high vacuum. The product will sublime and deposit as crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting.

  • Carefully scrape the purified product from the cold finger.

Q3: What are the key physicochemical properties of this compound relevant to its purification?

A3:

PropertyValue/DescriptionSignificance for Purification
Appearance White to off-white solidColor may indicate the presence of impurities.
Melting Point 245-246 °C (recrystallized from benzene)A sharp melting point close to the literature value is a good indicator of purity.
Solubility Generally soluble in non-polar organic solvents (e.g., benzene, toluene, hexanes) and less soluble in polar solvents.This property is crucial for selecting an appropriate recrystallization solvent and eluent for column chromatography.
Volatility Expected to be reasonably volatile under vacuum.This property makes sublimation a feasible purification method.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Can be highly effective for removing small amounts of impurities. Scalable.Requires finding a suitable solvent. Can have lower yields if not optimized.>98%
Column Chromatography Separation based on differential adsorption of compounds onto a solid stationary phase.Highly effective for separating mixtures of compounds with different polarities.Can be time-consuming and require larger volumes of solvent.>99%
Sublimation Phase transition from solid to gas, followed by deposition back to a solid, leaving non-volatile impurities behind.Excellent for removing non-volatile or colored impurities. Solvent-free.Only suitable for compounds that sublime without decomposition. Less effective for separating volatile impurities.>99%

Experimental Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Sublimation Sublimation Recrystallization->Sublimation For further purification Analysis Purity Analysis (TLC, MP, NMR) Recrystallization->Analysis Pure Pure Product Column->Pure Column->Analysis Sublimation->Pure Analysis->Column If Impure Analysis->Pure If Pure

Caption: General purification workflow for this compound.

Diagram 2: Troubleshooting Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt LowYield Low Yield? Start->LowYield OilingOut Oiling Out? LowYield->OilingOut No CheckSolvent Check Solvent Volume and Cooling LowYield->CheckSolvent Yes Success Successful Crystallization OilingOut->Success No ReheatAddSolvent Reheat & Add More Solvent Cool Slowly OilingOut->ReheatAddSolvent Yes CheckSolvent->Start ChangeSolvent Change Solvent ChangeSolvent->Start ReheatAddSolvent->Start ReheatAddSolvent->ChangeSolvent Fails

Caption: Troubleshooting common issues in the recrystallization of this compound.

References

Technical Support Center: Reactions of 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 1,4-diiodobicyclo[2.2.2]octane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this versatile bicyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter, providing potential causes and solutions.

Q1: My reaction is producing a significant amount of a rearranged product with a different bicyclic skeleton. What is happening and how can I prevent it?

A1: The most common rearrangement observed is the formation of a bicyclo[3.2.1]octane derivative. This typically occurs under conditions that favor the formation of a carbocation at the bridgehead position of the bicyclo[2.2.2]octane ring.

Troubleshooting:

  • Avoid Protic Solvents and Lewis Acids: Solvents like alcohols or water, and the presence of Lewis acids, can promote the formation of a carbocation intermediate, which is prone to rearrangement to the thermodynamically more stable bicyclo[3.2.1]octyl cation. Opt for aprotic, non-polar solvents where possible.

  • Control the Temperature: Higher reaction temperatures can provide the activation energy needed for the rearrangement. Running the reaction at a lower temperature may favor the desired substitution or elimination pathway over rearrangement.

  • Choice of Nucleophile/Base: Highly reactive, non-basic nucleophiles are less likely to induce carbocation formation. If a base is required, a non-nucleophilic, sterically hindered base may be preferable to minimize side reactions.

Logical Workflow for Troubleshooting Rearrangement:

G start Unexpected Rearranged Product (e.g., bicyclo[3.2.1]octane) check_conditions Review Reaction Conditions start->check_conditions is_protic Is the solvent protic or a Lewis acid present? check_conditions->is_protic change_solvent Switch to aprotic, non-polar solvent is_protic->change_solvent Yes check_temp Is the reaction temperature high? is_protic->check_temp No change_solvent->check_temp lower_temp Lower reaction temperature check_temp->lower_temp Yes check_reagent Is the nucleophile/base highly reactive or basic? check_temp->check_reagent No lower_temp->check_reagent change_reagent Use a less reactive/ sterically hindered reagent check_reagent->change_reagent Yes optimized Optimized Reaction (Minimized Rearrangement) check_reagent->optimized No change_reagent->optimized

Caption: Troubleshooting workflow for unexpected rearrangement products.

Q2: I am attempting a substitution reaction, but the main product appears to be [2.2.2]propellane. Why is this happening?

A2: The formation of [2.2.2]propellane is a result of a 1,4-elimination reaction. This pathway is particularly favored when using strong, non-nucleophilic bases.

Troubleshooting:

  • Base Selection: The choice of base is critical. Strong, sterically hindered bases like potassium tert-butoxide or lithium diisopropylamide (LDA) are more likely to act as bases for elimination rather than as nucleophiles for substitution. If substitution is desired, use a less basic, more nucleophilic reagent.

  • Solvent Effects: The polarity of the solvent can influence the competition between substitution and elimination. Less polar solvents may favor elimination.

  • Temperature Control: As with rearrangements, higher temperatures can favor the elimination pathway.

Experimental Protocol: Synthesis of [2.2.2]Propellane via Elimination

A common procedure for the intentional synthesis of [2.2.2]propellane from this compound involves its reaction with a strong base like butyllithium in an inert solvent.

  • Reactants: this compound, butyllithium.

  • Solvent: Anhydrous ether or tetrahydrofuran (THF).

  • Procedure: A solution of this compound in the chosen solvent is cooled to a low temperature (e.g., -78 °C). Butyllithium is then added dropwise. The reaction is typically stirred at low temperature for a period before being carefully quenched.

  • Work-up: The reaction mixture is quenched with a proton source (e.g., water or methanol) and the organic products are extracted.

  • Analysis: The formation of [2.2.2]propellane can be confirmed by its characteristic reactivity, such as its rapid reaction with iodine to regenerate this compound.

Q3: My reaction is sluggish and gives a mixture of mono-substituted and unreacted starting material. How can I improve the conversion?

A3: The bridgehead position of this compound is sterically hindered, which can make nucleophilic substitution challenging. Additionally, the stability of the bicyclic ring can make it less reactive than simpler alkyl iodides.

Troubleshooting:

  • Increase Nucleophile Concentration: Using a higher concentration of the nucleophile can help to drive the reaction to completion.

  • Elevate the Temperature: Carefully increasing the reaction temperature can increase the reaction rate. However, be mindful of the potential for increased side reactions like rearrangement or elimination (see Q1 and Q2).

  • Use a More Reactive Nucleophile: If possible, switching to a more potent nucleophile can improve conversion.

  • Consider a Change in Mechanism: For some transformations, a radical pathway might be more efficient than a nucleophilic substitution. Photochemical or radical initiator-induced reactions could be explored.

Summary of Common Side Products and Influencing Factors

Side ProductFavored ByHow to Minimize (for Substitution)
Bicyclo[3.2.1]octane derivatives Protic solvents, Lewis acids, high temperatures.Use aprotic, non-polar solvents; maintain low reaction temperatures.
[2.2.2]Propellane Strong, non-nucleophilic bases (e.g., t-BuOK, LDA, BuLi).Use less basic, more nucleophilic reagents.
Monosubstituted products Insufficient reaction time, low temperature, or weakly nucleophilic reagents.Increase reaction time, temperature (cautiously), or use a more reactive nucleophile.
Products of radical halogenation Radical initiators (e.g., AIBN), light.Conduct reactions in the dark and ensure the absence of radical initiators.

Visualizing Reaction Pathways

The following diagram illustrates the competing reaction pathways that this compound can undergo.

G cluster_substitution Nucleophilic Substitution cluster_elimination Elimination cluster_rearrangement Rearrangement reactant This compound substitution_product 1-Iodo-4-substituted- bicyclo[2.2.2]octane reactant->substitution_product Nucleophile propellane [2.2.2]Propellane reactant->propellane Strong, non- nucleophilic base carbocation Bicyclo[2.2.2]octyl Cation Intermediate reactant->carbocation Protic solvent/ Lewis acid disubstitution_product 1,4-Disubstituted- bicyclo[2.2.2]octane substitution_product->disubstitution_product Further Substitution rearranged_product Bicyclo[3.2.1]octane Derivative carbocation->rearranged_product

Caption: Competing reaction pathways of this compound.

Technical Support Center: Optimizing Conditions for Co-crystallization with 1,4-Diiodobicyclo[2.2.2]octane (DIBO)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While this guide focuses on 1,4-diiodobicyclo[2.2.2]octane (DIBO), a potent halogen bond donor, specific experimental data in the public domain is limited. Therefore, this resource extensively utilizes data and principles from analogous strong halogen bond donors, such as 1,4-diiodotetrafluorobenzene (DITFB), to provide a comprehensive and practical guide for researchers. The principles of halogen-bond-driven co-crystallization are broadly applicable across these systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIBO) and why is it used in co-crystallization?

Q2: What is halogen bonding and its role in DIBO co-crystals?

Q3: What types of molecules (co-formers) are suitable for co-crystallization with DIBO?

A3: Suitable co-formers for DIBO are typically Lewis bases that can act as halogen bond acceptors. Common functional groups to look for in a co-former include:

  • Nitrogen-containing heterocycles: Pyridines, pyrazines, imidazoles.[3]

  • N-oxides and P-oxides. [4]

  • Carbonyls: Ketones and amides can also participate in halogen bonding, although they may be weaker acceptors than nitrogen heterocycles.[4]

  • Anions: Halide ions (e.g., I⁻) can also act as strong halogen bond acceptors.[3]

Q4: What are the common methods for preparing DIBO co-crystals?

A4: Several methods are used for co-crystal screening and preparation:

  • Slow Solvent Evaporation: DIBO and the co-former are dissolved in a common solvent, and the solvent is allowed to evaporate slowly, leading to the formation of crystals.[5] This is a widely used and reliable method.[6]

  • Liquid-Assisted Grinding (LAG): The solid components are ground together with a small amount of a solvent. The mechanical energy and the presence of the solvent facilitate the formation of the co-crystal.[5][7]

  • Slurry Conversion: A suspension of the starting materials is stirred in a solvent in which they are sparingly soluble. Over time, the more stable co-crystal phase will form.[8]

  • Vapor Diffusion: A solution of one component is exposed to the vapor of a solvent containing the other component.[3]

Q5: How can I confirm that I have formed a co-crystal?

A5: Several analytical techniques can be used to confirm co-crystal formation:

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of a true co-crystal will be unique and different from the patterns of the individual starting materials or a simple physical mixture.[5]

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method, providing the precise arrangement of molecules in the crystal lattice and confirming the presence of halogen bonds.

  • Thermal Analysis (DSC/TGA): A co-crystal will typically exhibit a single, sharp melting point that is different from the melting points of the individual components.

Troubleshooting Guide

Problem: My experiment only yields crystals of the starting materials.

  • Possible Cause: The chosen solvent may preferentially crystallize one of the components due to a large difference in solubility. Alternatively, the thermodynamic driving force for co-crystallization may be insufficient in the chosen conditions.

  • Solution:

    • Solvent Screening: Try a different solvent or a mixture of solvents. A solvent that provides comparable, moderate solubility for both DIBO and the co-former is often ideal. Refer to the solvent properties table below.[8]

    • Change Crystallization Method: If slow evaporation fails, try liquid-assisted grinding or slurry conversion. These methods can sometimes overcome kinetic barriers present in solution-based methods.[7]

Problem: I am getting an oil, amorphous precipitate, or no solid at all.

  • Possible Cause: The supersaturation level might be too high, leading to rapid precipitation rather than ordered crystal growth. The interaction between the components might be too strong, preventing them from arranging into a crystal lattice.

  • Solution:

    • Reduce Evaporation Rate: For solvent evaporation, slow down the process by covering the container with parafilm and poking a few small holes.

    • Lower Concentration: Start with more dilute solutions.

    • Temperature Control: Try cooling the solution slowly instead of relying on evaporation at room temperature.

    • Anti-Solvent Addition: Dissolve the components in a good solvent and then slowly add a miscible "anti-solvent" in which the co-crystal is less soluble to induce crystallization.

Problem: The stoichiometry of my resulting crystals is unexpected.

  • Possible Cause: The co-former may have multiple halogen bond acceptor sites, or there may be competing interactions (like hydrogen bonding) that lead to complex multi-component assemblies.[3] The solvent itself can sometimes be incorporated into the crystal structure.

  • Solution:

    • Thorough Characterization: Use SCXRD to definitively determine the crystal structure and stoichiometry.

    • Analyze Competing Interactions: If your co-former also has hydrogen bond donors, these may compete with the desired halogen bonds. Consider using a co-former with only strong halogen bond acceptor sites.

    • Solvent Choice: Be aware that solvents capable of hydrogen bonding (like alcohols or water) can sometimes interfere or be included in the final structure.[9]

Problem: I suspect a chemical reaction (e.g., nucleophilic substitution) is occurring.

  • Possible Cause: Strong Lewis bases, particularly certain amines, can react with halogenated compounds, especially in polar solvents. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to undergo nucleophilic substitution with diiodomethane.[10]

  • Solution:

    • Choose a Less Reactive Co-former: If you suspect a reaction, try a co-former that is a weaker nucleophile.

    • Use a Non-polar Solvent: Reactions like nucleophilic substitution are often slower in non-polar solvents.

    • Lower the Temperature: Conducting the experiment at lower temperatures can slow down or prevent unwanted chemical reactions.

Problem: The quality of my crystals is poor (e.g., small, clustered, needles).

  • Solution:

    • Optimize Growth Conditions: For slow evaporation, further decrease the rate of evaporation.

    • Solvent System: Try a solvent mixture. A small amount of a "growth modifier" solvent can sometimes dramatically improve crystal habit.

    • Temperature Gradient: For solution crystallization, applying a very slow temperature gradient (cooling over several days) can promote the growth of larger, higher-quality single crystals.

Data Presentation

Table 1: Examples of Co-crystallization Systems with Diiodo Halogen Bond Donors

Halogen Bond DonorCo-former (Halogen Bond Acceptor)Stoichiometry (Donor:Acceptor)Solvent(s)
1,4-DiiodotetrafluorobenzeneThiobenzamide1:2Dichloromethane
1,4-Diiodotetrafluorobenzene4-Nitrothiobenzamide1:2Acetone
1,4-DiiodotetrafluorobenzeneIsonicotinamide1:2Ethanol
1,4-Diiodotetrafluorobenzene4-Aminobenzonitrile1:1Chloroform
1,4-DiiodotetrafluorobenzeneFluconazole1:2Solvent-drop grinding
1,3,5-Triiodo-2,4,6-trifluorobenzene2-Benzoylpyridine1:1Ethanol
1,4-Diiodobenzene(Iodoethynyl)benzene1:1Not specified

Data compiled from analogous systems to guide co-former selection and stoichiometry screening for DIBO.[4][5][11]

Table 2: Common Solvents for Co-crystallization Screening

SolventPolarity (Dielectric Constant)H-Bond DonorH-Bond AcceptorNotes
Hexane1.9NoNoGood for slow crystallization of non-polar compounds.
Toluene2.4NoYes (weak)Can interact via π-stacking.
Dichloromethane9.1NoNoA good general-purpose solvent for many organic solids.
Ethyl Acetate6.0NoYesA moderately polar solvent.
Acetone21NoYesA polar aprotic solvent.
Acetonitrile38NoYesA polar aprotic solvent, but can be reactive.
Ethanol24.5YesYesA polar protic solvent; can compete for H-bonding sites.[9]
Methanol33YesYesSimilar to ethanol, can lead to different solvates/stoichiometries.[9]

Experimental Protocols

Protocol 1: Co-crystal Screening by Slow Solvent Evaporation

  • Preparation: In a small glass vial (e.g., 4 mL), combine this compound (DIBO) and the chosen co-former in a specific molar ratio (start with 1:1).

  • Dissolution: Add a suitable solvent (see Table 2) dropwise until all solids dissolve completely. Gentle warming may be required. Aim for a solution that is close to saturation.

  • Evaporation: Cover the vial with parafilm and puncture it with 1-3 small holes using a needle.

  • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).

  • Observation: Monitor the vial daily for crystal growth. The process can take anywhere from a few days to several weeks.

  • Analysis: Once crystals have formed, harvest them and analyze using PXRD to confirm if a new phase has been formed.

Protocol 2: Co-crystal Screening by Liquid-Assisted Grinding (LAG)

  • Preparation: Place DIBO and the co-former (typically 20-50 mg total) in the desired stoichiometric ratio into a ball mill grinding jar or a small agate mortar.

  • Solvent Addition: Add a very small amount (10-20 µL) of a suitable solvent. The mixture should have a paste-like consistency, not be a slurry.

  • Grinding:

    • Ball Mill: Grind for 30-60 minutes at a moderate frequency (e.g., 15-25 Hz).

    • Manual: Grind with a pestle for 15-20 minutes.

  • Analysis: Collect the resulting powder and analyze it directly using PXRD to check for the formation of a new crystalline phase.

Protocol 3: Co-crystal Screening by Slurry Conversion

  • Preparation: Add an equimolar mixture of DIBO and the co-former to a vial.

  • Solvent Addition: Add a small amount of a solvent in which both components are sparingly soluble.

  • Slurrying: Place a small magnetic stir bar in the vial, seal it, and stir the suspension at a constant temperature for an extended period (typically 1-7 days).

  • Analysis: After the slurrying period, filter the solid material, allow it to dry, and analyze it by PXRD. The resulting powder should be the most thermodynamically stable crystalline phase under those conditions.

Visualizations

CoCrystal_Workflow Experimental Workflow for Co-Crystal Screening start Select DIBO and Co-former screening Choose Screening Method start->screening evaporation Slow Solvent Evaporation screening->evaporation Solution-based grinding Liquid-Assisted Grinding (LAG) screening->grinding Solid-state slurry Slurry Conversion screening->slurry Thermodynamic analysis Analyze Solid Phase (PXRD, DSC, etc.) evaporation->analysis grinding->analysis slurry->analysis is_new_phase New Crystalline Phase Formed? analysis->is_new_phase success Co-crystal Identified! Proceed to SCXRD & Optimization is_new_phase->success Yes failure No Co-crystal Formed is_new_phase->failure No troubleshoot Go to Troubleshooting Guide failure->troubleshoot

Caption: A flowchart illustrating the general workflow for screening for co-crystals of DIBO.

Troubleshooting_Tree Troubleshooting Decision Tree for DIBO Co-crystallization start Experiment Fails (No Co-crystal) q1 What is the result? start->q1 result_oil Oil / Amorphous Solid q1->result_oil result_starting_mats Only Starting Materials Crystallize q1->result_starting_mats result_reaction Suspected Reaction q1->result_reaction sol_oil1 Reduce Supersaturation: - Slow evaporation rate - Lower concentration result_oil->sol_oil1 sol_sm1 Change Solvent System: - Ensure similar solubility - Use solvent mixtures result_starting_mats->sol_sm1 sol_rxn1 Use Less Polar Solvent result_reaction->sol_rxn1 sol_oil2 Try Anti-Solvent Addition sol_oil1->sol_oil2 sol_sm2 Change Method: Try LAG or Slurry sol_sm1->sol_sm2 sol_sm3 Vary Stoichiometric Ratio sol_sm2->sol_sm3 sol_rxn2 Lower Reaction Temperature sol_rxn1->sol_rxn2 sol_rxn3 Choose a Weaker Nucleophile Co-former sol_rxn2->sol_rxn3

Caption: A decision tree to guide researchers in troubleshooting common co-crystallization issues.

References

Technical Support Center: 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-diiodobicyclo[2.2.2]octane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Exposure to light and moisture should be minimized to prevent degradation. It is recommended to store it at room temperature.[1]

Q2: What are the primary hazards associated with this compound?

Q3: In what solvents is this compound soluble?

A3: Specific solubility data is limited. However, its structural analogue, 1,4-dihydroxybicyclo[2.2.2]octane, is readily soluble in water and methanol.[2] Given the nonpolar nature of the carbon skeleton and the polarizability of the C-I bonds, it is likely to be soluble in a range of common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (THF). Experimental determination of solubility in the desired solvent system is recommended.

Q4: What are the main applications of this compound in research?

A4: this compound is a versatile building block in organic synthesis.[3] Its rigid bicyclic structure and the presence of two iodine atoms at the bridgehead positions make it valuable for several applications, including:

  • The synthesis of molecular torsion balances to study non-covalent interactions.[3]

  • As a precursor for the formation of [2.2.2]propellane.

  • The creation of complex molecular architectures and polymers with enhanced thermal and mechanical properties.[3]

Troubleshooting Guides

Issue 1: Low or No Reactivity in a Substitution Reaction
  • Question: I am attempting a nucleophilic substitution reaction with this compound, but I am observing low to no conversion of my starting material. What could be the issue?

  • Answer:

    • Inertness of the Substrate: The bridgehead position of the bicyclo[2.2.2]octane system is sterically hindered, which can significantly slow down or prevent classical SN2 reactions. SN1 reactions are also disfavored due to the instability of the resulting bridgehead carbocation.

    • Purity of the Reagent: The this compound may have degraded. Check for any discoloration (a purplish tint may indicate the presence of elemental iodine). If degradation is suspected, purification by recrystallization or column chromatography may be necessary.

    • Reaction Conditions: The reaction may require more forcing conditions, such as higher temperatures or longer reaction times. However, be aware that this may also lead to side reactions or decomposition.

    • Alternative Reaction Pathways: Consider if a radical-mediated or organometallic-catalyzed cross-coupling reaction might be more suitable for your desired transformation.

Issue 2: Unexpected Side Products in Reactions with Strong Bases
  • Question: When I use a strong base, such as an organolithium reagent, with this compound, I obtain a complex mixture of products instead of the expected substitution. Why is this happening?

  • Answer:

    • Propellane Formation: this compound is a known precursor to [2.2.2]propellane via reaction with strong reducing agents or organolithium reagents. This highly strained molecule can then react further, leading to a variety of products.

    • Elimination Reactions: Although less common at a bridgehead, under harsh basic conditions, elimination or fragmentation pathways could be initiated.

    • Troubleshooting Steps:

      • Carefully control the stoichiometry of the organolithium reagent.

      • Maintain very low reaction temperatures (e.g., -78 °C) to control the reactivity.

      • Consider using a milder base or a different synthetic strategy if direct substitution is the goal.

Quantitative Data

PropertyValueSource
Molecular Formula C₈H₁₂I₂[3]
Molecular Weight 361.99 g/mol [3]
Boiling Point 300.9 °C at 760 mmHg[4]
Density 2.2 g/cm³[4]
Storage Room temperature, in a dark, dry, and sealed container[1]

Experimental Protocols

Synthesis of [2.2.2]Propellane from this compound

This protocol is based on the established literature for the synthesis of [2.2.2]propellane.

Materials:

  • This compound

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Quenching agent (e.g., methanol)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation: Dissolve this compound in anhydrous diethyl ether or THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add a solution of n-butyllithium in hexanes to the stirred solution of this compound via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for an additional 2-3 hours.

  • Quenching: Slowly add a quenching agent, such as methanol, to the reaction mixture at -78 °C to consume any excess n-butyllithium.

  • Workup: Allow the reaction mixture to warm to room temperature. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Carefully remove the solvent under reduced pressure. The resulting [2.2.2]propellane is highly volatile and reactive, and is typically used in situ for subsequent reactions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Experiment with this compound Fails check_purity Check Purity of Starting Material (Discoloration? TLC/NMR) start->check_purity reaction_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->reaction_conditions reagent_type Consider Reagent Type (Base/Nucleophile Strength) start->reagent_type purify Purify Starting Material (Recrystallization/Chromatography) check_purity->purify Impure modify_conditions Modify Conditions (Increase Temp/Time, Change Solvent) reaction_conditions->modify_conditions Suboptimal change_reagent Change Reagent (Milder Base, Different Nucleophile) reagent_type->change_reagent Inappropriate rerun_experiment Re-run Experiment purify->rerun_experiment modify_conditions->rerun_experiment change_reagent->rerun_experiment success Successful Reaction rerun_experiment->success Works consult_literature Consult Literature for Alternative Routes rerun_experiment->consult_literature Still Fails

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1,4-diiodobicyclo[2.2.2]octane.

Troubleshooting Guide

Users may encounter several challenges during the scale-up of this compound synthesis. This guide addresses common issues in a question-and-answer format.

Issue 1: Low Yield of Disilver Bicyclo[2.2.2]octane-1,4-dicarboxylate

  • Question: We are experiencing a low yield during the formation of the disilver salt precursor. What are the potential causes and solutions?

  • Answer: Low yields of the disilver salt are often due to incomplete reaction or precipitation. Here are some troubleshooting steps:

    • Incomplete Neutralization: Ensure complete neutralization of the bicyclo[2.2.2]octane-1,4-dicarboxylic acid. Use a slight excess of a soluble base like sodium hydroxide or potassium hydroxide to form the disodium or dipotassium salt first. Monitor the pH to ensure it is basic before adding the silver nitrate solution.

    • Precipitation Issues: The disilver salt is a fine precipitate. To ensure complete precipitation, cool the reaction mixture and allow sufficient time for the salt to fully precipitate. Stirring during the addition of silver nitrate can help in forming a more manageable precipitate.

    • Washing Losses: The disilver salt has some solubility in water. Minimize washing the precipitate with large volumes of water. Use ice-cold water for washing, and consider a final wash with a solvent in which the salt is less soluble, such as acetone or ethanol, to aid in drying.

Issue 2: Inconsistent or Low Yields in the Hunsdiecker Reaction

  • Question: The final Hunsdiecker reaction to produce this compound is giving inconsistent and low yields. What factors should we investigate?

  • Answer: The Hunsdiecker reaction is sensitive to several factors, especially at a larger scale. Consider the following:

    • Purity of the Silver Salt: The disilver salt must be completely dry and free of impurities. Residual water can significantly hinder the reaction. Dry the salt under vacuum at an elevated temperature (e.g., 60-80 °C) before use.

    • Stoichiometry of Iodine: The stoichiometry of iodine is critical. While a 1:2 molar ratio of disilver salt to iodine is theoretically required, slight adjustments may be necessary. An excess of iodine can sometimes lead to side reactions, while insufficient iodine will result in incomplete conversion.

    • Reaction Solvent: The reaction is typically carried out in a non-polar, inert solvent like carbon tetrachloride or a suitable alternative. Ensure the solvent is anhydrous.

    • Light Sensitivity: The Hunsdiecker reaction can be light-sensitive. Protect the reaction vessel from light to prevent radical side reactions that can lower the yield.

    • Reaction Temperature: The reaction is usually initiated by heating. Careful temperature control is crucial. Runaway reactions can occur, leading to decomposition of the product. A gradual increase in temperature is recommended.

Issue 3: Difficulties in Purifying the Final Product

  • Question: We are struggling to purify the this compound. What are the common impurities and effective purification methods?

  • Answer: Purification can be challenging due to the nature of the product and potential side products.

    • Common Impurities: Common impurities include unreacted starting materials, mono-iodinated byproducts, and decomposition products.

    • Purification Strategy:

      • Work-up: After the reaction, the crude product should be filtered to remove silver iodide. The filtrate can then be washed with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

      • Chromatography: Column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent) is an effective method for separating the diiodide from mono-iodide and other impurities.

      • Recrystallization/Sublimation: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or hexanes) can be an effective final purification step. Sublimation under vacuum is also a viable method for obtaining high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scaled-up production of this compound?

A1: A common and practical route for the synthesis of this compound involves a two-step process starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

  • Formation of the Disilver Salt: The dicarboxylic acid is first converted to its disilver salt by reaction with a base followed by the addition of silver nitrate.

  • Hunsdiecker Reaction: The isolated and dried disilver salt is then subjected to a double Hunsdiecker reaction with elemental iodine to yield this compound.

Q2: What are the key safety precautions to consider when scaling up the Hunsdiecker reaction?

A2: The Hunsdiecker reaction presents several safety hazards that are magnified at scale:

  • Use of Bromine/Iodine: Halogens are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Exothermic Reaction: The reaction can be exothermic. Monitor the temperature carefully and have a cooling system readily available to prevent a runaway reaction.

  • Solvent Choice: Carbon tetrachloride is a common solvent but is a known carcinogen and is environmentally hazardous. Consider safer alternatives if possible, such as other inert, non-polar solvents.

  • Pressure Build-up: The reaction evolves carbon dioxide gas. Ensure the reaction vessel is equipped with a pressure-relief system.

Q3: Are there any alternative methods to the Hunsdiecker reaction for this synthesis?

A3: While the Hunsdiecker reaction is a classic method, some modified procedures can be considered:

  • Kochi-Anderson Reaction: This method uses lead tetraacetate and a halide salt (e.g., lithium iodide) to effect the decarboxylative halogenation directly from the carboxylic acid, avoiding the need to prepare the silver salt.

  • Suarez Modification: This involves the reaction of the carboxylic acid with (diacetoxy)iodobenzene and iodine under photolytic conditions.

These methods may offer advantages in terms of milder reaction conditions or avoiding the use of heavy metal salts like silver. However, their efficiency for the synthesis of this compound would need to be evaluated at scale.

Data Presentation

Table 1: Summary of Key Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidC₁₀H₁₄O₄198.22Starting Material
Disilver bicyclo[2.2.2]octane-1,4-dicarboxylateC₁₀H₁₂Ag₂O₄411.95Intermediate
IodineI₂253.81Reagent for Hunsdiecker Reaction
This compoundC₈H₁₂I₂361.99Final Product

Table 2: Typical Reaction Conditions for Laboratory-Scale Synthesis

StepReactantsSolventTemperatureReaction TimeTypical Yield
1. Silver Salt Formation Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, NaOH, AgNO₃WaterRoom Temperature1-2 hours>90%
2. Hunsdiecker Reaction Disilver bicyclo[2.2.2]octane-1,4-dicarboxylate, IodineCarbon TetrachlorideReflux2-4 hours40-60%

Experimental Protocols

Protocol 1: Synthesis of Disilver Bicyclo[2.2.2]octane-1,4-dicarboxylate

  • In a suitable reaction vessel, dissolve bicyclo[2.2.2]octane-1,4-dicarboxylic acid in a stoichiometric amount of aqueous sodium hydroxide solution.

  • In a separate vessel, prepare a solution of silver nitrate (2.1 equivalents) in deionized water.

  • Slowly add the silver nitrate solution to the solution of the disodium salt with stirring. A white precipitate of the disilver salt will form immediately.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the precipitate by filtration and wash it with a small amount of ice-cold deionized water, followed by a wash with ethanol and then diethyl ether.

  • Dry the disilver salt under vacuum at 60-80 °C to a constant weight.

Protocol 2: Synthesis of this compound (Hunsdiecker Reaction)

  • In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend the dried disilver bicyclo[2.2.2]octane-1,4-dicarboxylate in anhydrous carbon tetrachloride.

  • Protect the apparatus from light by wrapping it in aluminum foil.

  • In the dropping funnel, prepare a solution of iodine (2.1 equivalents) in anhydrous carbon tetrachloride.

  • Heat the suspension of the silver salt to reflux with vigorous stirring.

  • Add the iodine solution dropwise to the refluxing mixture over a period of 1-2 hours. The reaction mixture will turn purple and then gradually become colorless as silver iodide precipitates.

  • After the addition is complete, continue to reflux the mixture until the evolution of carbon dioxide ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and filter off the precipitated silver iodide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel (eluent: hexanes) or by recrystallization/sublimation.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Silver Salt Formation cluster_step2 Step 2: Hunsdiecker Reaction cluster_purification Purification cluster_final Final Product start Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid step1_reagents 1. NaOH(aq) 2. AgNO3(aq) start->step1_reagents Reacts with step1_product Disilver Bicyclo[2.2.2]octane- 1,4-dicarboxylate step1_reagents->step1_product Forms step2_reagents Iodine (I2) CCl4, Reflux step1_product->step2_reagents Reacts with step2_product Crude 1,4-Diiodobicyclo- [2.2.2]octane step2_reagents->step2_product Yields purification Column Chromatography or Recrystallization/ Sublimation step2_product->purification Is purified by final_product Pure 1,4-Diiodobicyclo- [2.2.2]octane purification->final_product To give

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions_salt Solutions for Salt Formation cluster_solutions_hunsdiecker Solutions for Hunsdiecker Reaction cluster_solutions_purification Purification Solutions start Low Yield or Impure Product low_yield_salt Low Yield of Silver Salt? start->low_yield_salt low_yield_hunsdiecker Low Yield in Hunsdiecker Reaction? start->low_yield_hunsdiecker impure_product Impure Final Product? start->impure_product solution_neutralization Ensure complete neutralization (check pH) low_yield_salt->solution_neutralization Yes solution_precipitation Allow sufficient time for precipitation at low temp. low_yield_salt->solution_precipitation Yes solution_washing Minimize washing with ice-cold water low_yield_salt->solution_washing Yes solution_purity Ensure silver salt is completely dry low_yield_hunsdiecker->solution_purity Yes solution_stoichiometry Optimize iodine stoichiometry low_yield_hunsdiecker->solution_stoichiometry Yes solution_conditions Use anhydrous solvent and protect from light low_yield_hunsdiecker->solution_conditions Yes solution_workup Thorough work-up: Thiosulfate wash impure_product->solution_workup Yes solution_chromatography Column chromatography (silica, non-polar eluent) impure_product->solution_chromatography Yes solution_recrystallization Recrystallization or sublimation impure_product->solution_recrystallization Yes

Caption: Troubleshooting logic for the synthesis of this compound.

"refining experimental protocols involving 1,4-diiodobicyclo[2.2.2]octane"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experimental protocols involving 1,4-diiodobicyclo[2.2.2]octane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in organic synthesis?

A1: this compound is a key precursor for the synthesis of highly strained polycyclic molecules, most notably [2.2.2]propellane. This is typically achieved through its reaction with organolithium reagents like butyllithium. It also serves as a rigid scaffold in the design of molecular rods and in the study of through-bond and through-space electronic interactions.

Q2: What are the main safety precautions to consider when working with this compound and its subsequent reactions?

A2: While this compound itself is a stable solid, its reactions often involve highly reactive and pyrophoric reagents such as butyllithium. Therefore, all experiments should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). The product of its reaction with butyllithium, [2.2.2]propellane, is highly strained and can be unstable, potentially decomposing exothermically.

Q3: How can I purify the product of the reaction between this compound and butyllithium?

A3: The product, [2.2.2]propellane, is volatile and sensitive. Purification is typically achieved through vacuum transfer or bulb-to-bulb distillation at low temperatures to minimize decomposition. It is crucial to avoid exposure to air and moisture.

Q4: What are the expected spectroscopic signatures for the product, [2.2.2]propellane?

A4: Due to its high symmetry, the proton and carbon NMR spectra of [2.2.2]propellane are simple. The ¹H NMR spectrum is expected to show a singlet for the 12 equivalent methylene protons. The ¹³C NMR spectrum will show two signals: one for the two bridgehead carbons and one for the six methylene carbons.

Troubleshooting Guides

Problem 1: Low or No Yield of [2.2.2]Propellane

Possible Causes and Solutions

CauseRecommended Solution
Inactive Butyllithium: The butyllithium reagent may have degraded due to improper storage or handling.Use a freshly opened bottle of butyllithium or titrate the existing solution to determine its exact molarity before use.
Presence of Water or Air: Moisture or oxygen in the reaction will quench the butyllithium and react with the product.Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.
Low Reaction Temperature: The reaction may be too slow at very low temperatures.While the initial addition of butyllithium is often done at low temperatures (e.g., -78 °C), allowing the reaction to slowly warm up to room temperature may be necessary for the reaction to go to completion.
Impure this compound: Impurities in the starting material can interfere with the reaction.Recrystallize the this compound from a suitable solvent (e.g., ethanol or hexane) before use.
Problem 2: Recovery of Unreacted this compound

Possible Causes and Solutions

CauseRecommended Solution
Insufficient Butyllithium: An inadequate amount of butyllithium will result in incomplete conversion of the starting material.Use a slight excess of butyllithium (e.g., 2.1-2.2 equivalents) to ensure the reaction goes to completion. Accurate titration of the butyllithium is critical.
Poor Mixing: Inefficient stirring can lead to localized reactions and incomplete conversion.Use a properly sized stir bar and ensure vigorous stirring throughout the reaction, especially during the addition of the butyllithium.
Problem 3: Product Decomposition During Workup

Possible Causes and Solutions

CauseRecommended Solution
Exposure to Air or Moisture: [2.2.2]Propellane is sensitive and can react with atmospheric components.Maintain an inert atmosphere throughout the entire workup and purification process. Use degassed solvents.
High Temperatures: The product is thermally unstable and can decompose upon heating.Perform all purification steps (e.g., solvent removal, distillation) at low temperatures and under high vacuum.

Detailed Experimental Protocol: Synthesis of [2.2.2]Propellane

This protocol is adapted from methodologies reported for the reaction of 1,4-dihalo-bicyclo[2.2.2]octanes with organolithium reagents.

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles
This compound362.003.62 g10.0 mmol
n-Butyllithium (1.6 M in hexanes)64.0613.1 mL21.0 mmol
Anhydrous Diethyl Ether74.12100 mL-
Degassed Water18.0220 mL-

Procedure

  • Apparatus Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a low-temperature thermometer is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

  • Charging the Reactants: The flask is charged with this compound (3.62 g, 10.0 mmol) and anhydrous diethyl ether (100 mL) via a cannula.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Butyllithium: n-Butyllithium (1.6 M in hexanes, 13.1 mL, 21.0 mmol) is added dropwise to the stirred solution via a syringe over a period of 30 minutes. The temperature should be maintained below -70 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight (approximately 12-16 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of degassed water (20 mL) at 0 °C.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine (50 mL).

  • Drying and Concentration: The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed at low temperature using a rotary evaporator with a cooled water bath.

  • Purification: The crude product is purified by bulb-to-bulb distillation under high vacuum to afford [2.2.2]propellane as a volatile solid.

Visualizations

Experimental Workflow for [2.2.2]Propellane Synthesis

experimental_workflow Experimental Workflow: Synthesis of [2.2.2]Propellane setup Setup Flame-Dried Glassware under Inert Atmosphere charge Charge with this compound and Anhydrous Diethyl Ether setup->charge cool Cool to -78 °C charge->cool add_buli Add n-Butyllithium Dropwise at -78 °C cool->add_buli react Stir and Allow to Warm to Room Temperature add_buli->react quench Quench with Degassed Water at 0 °C react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate at Low Temperature extract->dry purify Purify by Bulb-to-Bulb Distillation dry->purify product [2.2.2]Propellane purify->product

Caption: A flowchart of the key steps for the synthesis of [2.2.2]propellane.

Troubleshooting Logic for Low [2.2.2]Propellane Yield

troubleshooting_low_yield Troubleshooting Logic for Low [2.2.2]Propellane Yield start Low Yield of Product check_sm Check for Unreacted Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes no_sm No SM Present check_sm->no_sm No cause_sm1 Insufficient Butyllithium sm_present->cause_sm1 cause_sm2 Poor Mixing sm_present->cause_sm2 cause_no_sm1 Product Decomposition no_sm->cause_no_sm1 cause_no_sm2 Inactive Butyllithium no_sm->cause_no_sm2 cause_no_sm3 Reaction Not Complete no_sm->cause_no_sm3 solution_sm1 Use Titrated/Fresh BuLi (slight excess) cause_sm1->solution_sm1 solution_sm2 Ensure Vigorous Stirring cause_sm2->solution_sm2 solution_no_sm1 Maintain Low Temperature and Inert Atmosphere During Workup cause_no_sm1->solution_no_sm1 solution_no_sm2 Use Fresh/Titrated BuLi cause_no_sm2->solution_no_sm2 solution_no_sm3 Increase Reaction Time/ Allow to Warm cause_no_sm3->solution_no_sm3

Caption: A decision tree for troubleshooting low yields in the synthesis of [2.2.2]propellane.

Validation & Comparative

Characterizing 1,4-Diiodobicyclo[2.2.2]octane Complexes: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel molecular complexes is paramount. This guide provides a comparative overview of the essential methods for characterizing complexes of 1,4-diiodobicyclo[2.2.2]octane (DIBO), a rigid, halogenated bicyclic compound with significant potential in crystal engineering and supramolecular chemistry. Due to the limited direct experimental data on DIBO complexes, this guide leverages data from the well-studied analogous compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), and other relevant bicyclo[2.2.2]octane derivatives to provide a comprehensive comparative framework.

The bicyclo[2.2.2]octane cage is a rigid and sterically defined scaffold, making it an excellent building block for constructing ordered molecular assemblies. The introduction of iodine atoms at the 1 and 4 positions of this framework in DIBO creates strong halogen bond donors, enabling the formation of predictable and robust co-crystals and complexes with a variety of halogen bond acceptors. The thorough characterization of these complexes is crucial for understanding their structure-property relationships and for their rational design in applications such as materials science and drug delivery.

Comparative Analysis of Characterization Techniques

The characterization of DIBO complexes typically involves a suite of spectroscopic and crystallographic techniques to elucidate their structure, connectivity, and purity. The following sections compare the primary methods, offering insights into their strengths and the nature of the data they provide.

Table 1: Comparison of Key Characterization Methods for Bicyclo[2.2.2]octane Complexes
Characterization TechniqueInformation ObtainedSample RequirementsKey Parameters & Expected Observations for DIBO ComplexesComparative Notes (vs. DABCO complexes)
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions (halogen bonds), crystal packing.Single crystal of sufficient size and quality.- Halogen Bond Geometry: Expect short I···A distances (A = acceptor atom) and near-linear C-I···A angles (~180°).- C-I Bond Length: May be slightly elongated upon complexation.- Bicyclo[2.2.2]octane Core: Confirmation of the rigid cage structure.Provides definitive evidence of halogen bonding, analogous to the hydrogen bonding and coordination interactions observed in DABCO complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of molecular structure in solution, confirmation of complex formation, assessment of purity.Soluble sample in a suitable deuterated solvent.- ¹H NMR: A single peak for the 12 equivalent methylene protons is expected for unbound DIBO. Upon complexation, shifts in this peak indicate changes in the electronic environment.- ¹³C NMR: Two peaks are expected for unbound DIBO (bridgehead and methylene carbons). Shifts upon complexation provide evidence of interaction at the iodine-bearing carbon.Similar to DABCO complexes where proton and carbon signals of the bicyclic core shift upon protonation or coordination.
Mass Spectrometry (MS) Determination of molecular weight, confirmation of composition and stoichiometry of the complex.Volatile or ionizable sample.- Molecular Ion Peak: Detection of the intact complex or its constituent components.- Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic signature.ESI-MS and MALDI-TOF are commonly used for non-covalent complexes. Similar fragmentation patterns involving the bicyclic core may be observed.
Vibrational Spectroscopy (FT-IR and Raman) Information on functional groups and intermolecular interactions.Solid or liquid sample.- C-I Stretching: Look for shifts in the C-I vibrational modes upon halogen bonding.- Low-Frequency Region (Raman): Halogen bond stretching vibrations may be observable at low frequencies (< 200 cm⁻¹).In DABCO complexes, N-H stretching bands in IR are indicative of protonation, a key difference from the halogen bonding interactions in DIBO complexes.[1]
Elemental Analysis (EA) Determination of the elemental composition (C, H, N, etc.) of the complex.Pure, solid sample.Confirms the empirical formula and the stoichiometric ratio of DIBO and the halogen bond acceptor in the co-crystal.A fundamental technique for confirming the bulk purity and composition of both DIBO and DABCO complexes.[2]
UV-Vis Spectroscopy Probing electronic transitions and charge-transfer interactions.Solution or solid sample.Formation of a halogen-bonded complex can lead to the appearance of a new charge-transfer band, typically in the UV region.Useful for studying the electronic nature of the halogen bond, similar to how it's used to study charge-transfer in other molecular complexes.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible characterization data. Below are representative protocols for the key techniques discussed.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: Suitable single crystals of the DIBO complex are typically grown by slow evaporation of a solution containing stoichiometric amounts of DIBO and the halogen bond acceptor in an appropriate solvent (e.g., chloroform, dichloromethane, or acetonitrile). Vapor diffusion is another common technique.

  • Data Collection: A selected crystal is mounted on a goniometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using software packages like SHELX or Olex2. The final model provides atomic coordinates, bond lengths, angles, and details of intermolecular interactions.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the DIBO complex are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS). Coupling constants (J) are reported in Hertz (Hz). Comparison of the spectra of the complex with those of the free DIBO and the acceptor molecule reveals changes indicative of complex formation.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or mixed with a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion of the complex and any fragment ions.

Visualization of Characterization Workflow

The logical flow of experiments for characterizing a new DIBO complex can be visualized as follows:

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Characterization cluster_structural Structural Elucidation cluster_spectroscopic Spectroscopic Analysis Synthesis Synthesis of DIBO Complex NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Initial Confirmation MS Mass Spectrometry Synthesis->MS Initial Confirmation EA Elemental Analysis Synthesis->EA Initial Confirmation SC_XRD Single-Crystal X-ray Diffraction NMR->SC_XRD MS->SC_XRD EA->SC_XRD Vibrational FT-IR & Raman Spectroscopy SC_XRD->Vibrational Detailed Interaction Analysis UV_Vis UV-Vis Spectroscopy SC_XRD->UV_Vis Detailed Interaction Analysis

Caption: Workflow for the characterization of this compound complexes.

This workflow illustrates a logical progression from synthesis and initial purity/composition confirmation to detailed structural and spectroscopic analysis.

Logical Relationships of Characterization Data

The data obtained from different techniques are interconnected and provide a holistic understanding of the DIBO complex.

Data_Relationship cluster_techniques Experimental Techniques Structure Molecular Structure SC_XRD SC-XRD SC_XRD->Structure Definitive 3D Structure NMR NMR NMR->Structure Solution Structure & Connectivity MS MS MS->Structure Molecular Formula Vibrational IR/Raman Vibrational->Structure Functional Groups & Bonding

Caption: Interrelation of data from various characterization methods to determine molecular structure.

Conclusion

The characterization of this compound complexes relies on a multi-technique approach. While single-crystal X-ray diffraction provides the most definitive structural information, spectroscopic methods such as NMR, mass spectrometry, and vibrational spectroscopy are indispensable for confirming the identity, purity, and nature of the intermolecular interactions in both solution and the solid state. By comparing the data obtained for DIBO complexes with that of well-documented analogues like DABCO complexes, researchers can gain deeper insights into the subtleties of halogen bonding and the properties of these highly organized supramolecular systems. This comprehensive characterization is a critical step in harnessing the potential of DIBO-based materials for advanced applications.

References

A Comparative Guide to 1,4-diiodobicyclo[2.2.2]octane and Other Diiodoalkanes in Co-crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,4-diiodobicyclo[2.2.2]octane and other diiodoalkanes as halogen bond donors in the formation of co-crystals. While direct experimental data on the co-crystallization of this compound is limited in the current literature, this guide leverages available data for other diiodoalkanes to offer a comprehensive overview and theoretical comparison.

Introduction to Co-crystallization and Halogen Bonding

Co-crystals are multi-component crystalline solids in which different molecular species are held together in a stoichiometric ratio by non-covalent interactions. In the realm of pharmaceutical sciences, co-crystallization has emerged as a powerful technique to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure.

A key interaction driving the formation of many co-crystals is the halogen bond , a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the context of this guide, diiodoalkanes serve as the halogen bond donors, where the iodine atoms possess a region of positive electrostatic potential, known as a σ-hole, which can interact with electron-rich atoms like nitrogen or oxygen on a co-former molecule.

This compound: A Rigid Halogen Bond Donor

This compound is a unique diiodoalkane due to its rigid bicyclic structure. This rigidity pre-organizes the iodine atoms at a fixed distance and orientation, which can influence its behavior in co-crystal formation. Unlike flexible linear diiodoalkanes, the conformational entropy of this compound is significantly lower, which could potentially favor the formation of well-ordered crystalline structures.

Unfortunately, a thorough review of the current literature did not yield specific quantitative data from co-crystal structures involving this compound as a halogen bond donor. The crystal structure of this compound itself reveals a C(sp³)–I bond length of 2.163 Å and a weak I···I interaction of 4.309 Å in its layered structure[1].

Comparative Analysis with Other Diiodoalkanes

To provide a framework for comparison, we present experimental data from co-crystals of other diiodoalkanes with the common halogen bond acceptor 1,4-diazabicyclo[2.2.2]octane (DABCO). This allows for an objective assessment of how the nature of the diiodoalkane influences the resulting halogen bond geometry.

Table 1: Comparison of Halogen Bond Parameters in DABCO Co-crystals with Various Diiodo Compounds

Diiodo CompoundC-I···N distance (Å)C-I···N angle (°)C-I bond length (Å)Reference
1,2-Diiodoethane2.822178.12.181
1,2-Diiodoethene2.783177.32.089
Diiodoacetylene2.779176.91.980

Data compiled from studies on co-crystallization with 1,4-diazabicyclo[2.2.2]octane (DABCO).

The data in Table 1 suggests that the strength of the halogen bond (inversely related to the C-I···N distance) is influenced by the hybridization of the carbon atom attached to the iodine. As the s-character of the carbon atom increases (sp³ in ethane < sp² in ethene < sp in acetylene), the C-I bond becomes shorter and the halogen bond becomes stronger. Based on this trend, this compound, with its sp³-hybridized bridgehead carbons, would be expected to form halogen bonds with strengths comparable to or slightly weaker than 1,2-diiodoethane, depending on the electronic effects of the bicyclic cage. The rigid structure, however, may lead to more directional and predictable interactions.

Experimental Protocols for Co-crystallization

Several methods are employed for the synthesis of co-crystals. The choice of method can significantly impact the outcome, including the stoichiometry and polymorphic form of the resulting co-crystal.

Solution-Based Co-crystallization

This is a common method where the halogen bond donor and acceptor are dissolved in a suitable solvent.

  • Slow Evaporation:

    • Dissolve stoichiometric amounts of the diiodoalkane and the co-former in a common solvent or a solvent mixture.

    • Allow the solvent to evaporate slowly at a constant temperature.

    • Collect the resulting crystals for analysis.

  • Cooling Crystallization:

    • Dissolve the components in a minimum amount of a suitable solvent at an elevated temperature.

    • Slowly cool the solution to induce crystallization.

    • Isolate the crystals by filtration.

Solid-State Co-crystallization (Mechanochemistry)

Grinding techniques are often effective, especially when suitable solvents are difficult to find.

  • Neat Grinding:

    • Combine the diiodoalkane and the co-former in a mortar or a ball mill.

    • Grind the mixture for a specified period (e.g., 30-60 minutes).

  • Liquid-Assisted Grinding (LAG):

    • Follow the procedure for neat grinding, but add a small, catalytic amount of a liquid.

    • The liquid can enhance molecular mobility and facilitate the formation of the co-crystal.

Visualization of Co-crystallization Principles

The following diagrams, generated using Graphviz, illustrate the fundamental concepts of co-crystal formation and the specific case of halogen bonding with diiodoalkanes.

Co_Crystal_Formation cluster_components Components cluster_process Co-crystallization Process cluster_product Product A Halogen Bond Donor (Diiodoalkane) Process Solution or Solid-State Method A->Process B Halogen Bond Acceptor (Co-former) B->Process CoCrystal Co-crystal Process->CoCrystal Self-assembly via Non-covalent Bonds

Figure 1: A generalized workflow for the formation of co-crystals from a halogen bond donor and acceptor.

Figure 2: A schematic representation of a halogen bond between a diiodoalkane and a Lewis basic co-former (X).

Conclusion

While this compound presents an intriguing candidate for co-crystal engineering due to its rigid structure, a lack of direct comparative experimental data currently limits a definitive assessment of its performance against other diiodoalkanes. The provided data for linear and unsaturated diiodoalkanes establishes a baseline for understanding the factors that govern halogen bond strength in co-crystals. The rigid framework of this compound is expected to enforce a well-defined geometry in its co-crystals, a feature that could be advantageous for rational crystal design. Further experimental studies are warranted to fully elucidate the co-crystallization behavior of this promising but understudied diiodoalkane. Researchers in drug development are encouraged to explore its potential in forming novel co-crystals with improved pharmaceutical properties.

References

Bicyclo[2.2.2]octane Derivatives as Linkers: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic properties of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative study of bicyclo[2.2.2]octane (BCO) derivatives as rigid linkers, benchmarking their performance against commonly used flexible linkers.

Bicyclo[2.2.2]octane stands out as a non-aromatic, rigid, and sterically defined scaffold. Its use as a linker is predicated on its ability to provide precise spatial orientation of connected moieties, a feature that can enhance binding to target proteins and improve therapeutic outcomes. This guide delves into the experimental data supporting the use of BCO linkers, offers detailed experimental protocols for their evaluation, and visualizes key concepts for enhanced understanding.

Comparative Performance of Linkers: BCO vs. Alternatives

The choice of a linker, whether rigid like BCO or flexible like polyethylene glycol (PEG) or cleavable like valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC), influences several key drug-like properties. The following tables summarize the comparative quantitative data based on published studies and established principles of medicinal chemistry.

Table 1: Physicochemical Properties of BCO Derivatives vs. Other Linkers
PropertyBicyclo[2.2.2]octane (BCO) DerivativePhenyl Ring (Aromatic Analog)Flexible Alkyl/PEG LinkerVal-Cit-PABC (Enzymatically Cleavable)
Structure Rigid, Saturated, 3DRigid, Aromatic, PlanarFlexible, LinearFlexible, Peptide-based
Water Solubility Moderate to Low (can be improved with functionalization)LowHigh (PEG) to Low (Alkyl)Moderate
Lipophilicity (clogP) Lower than corresponding aromatic systemsHigherVariable (increases with alkyl chain length, decreases with PEG)High
Metabolic Stability High (no sites for aromatic oxidation)Susceptible to oxidative metabolismVariable (ether linkages in PEG can be stable, alkyl chains can be oxidized)Cleaved by lysosomal enzymes (e.g., Cathepsin B)
Spatial Control High (defined exit vectors)High (defined exit vectors)Low (multiple conformations)Moderate

Data synthesized from multiple sources indicating general trends.

Table 2: Impact on In Vitro Performance of Drug Conjugates
Performance MetricBCO-Linked Conjugate (Anticipated)Flexible Linker (PEG/Alkyl) ConjugateVC-PABC-Linked ADC
Target Binding Affinity Potentially enhanced due to pre-organizationMay be reduced due to entropic penaltyDependent on antibody
In Vitro Cytotoxicity (IC50) Potentially improved due to enhanced binding and stabilityVariableHigh (potent payloads)
Plasma Stability HighHigh (PEG)Moderate (susceptible to premature cleavage)[1]
PROTAC Degradation Efficiency (DC50/Dmax) Potentially improved ternary complex stabilityDependent on linker length and compositionN/A

This table presents anticipated trends based on the structural properties of the linkers. Direct head-to-head experimental data for BCO-linked ADCs and PROTACs against these specific comparators is emerging.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different linker technologies.

Synthesis of a Bicyclo[2.2.2]octane-Containing Drug Analog

The synthesis of drug analogs incorporating a BCO linker typically involves the preparation of a functionalized BCO core, followed by coupling to the desired payload or targeting moiety.

General Procedure:

  • Functionalization of BCO: Start with a commercially available bicyclo[2.2.2]octane derivative, such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

  • Activation: Activate the carboxylic acid groups using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide).

  • Coupling: Add the amine-containing payload or targeting ligand to the activated BCO derivative and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purification: Purify the final conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Aqueous Solubility Assay (Kinetic Method)

This assay provides a rapid assessment of a compound's solubility in an aqueous buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with shaking. Measure the turbidity of each well using a nephelometer or by assessing the absorbance at a wavelength of 620 nm. The concentration at which precipitation is observed is the kinetic solubility.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM solution in a suitable buffer.

    • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro ADC Cytotoxicity Assay

This assay determines the potency of an ADC in killing cancer cells.

ADC_Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment ADC Treatment cluster_analysis Viability Analysis seed_cells Seed target-positive and target-negative cells in 96-well plates incubate_24h Incubate for 24h for cell adherence seed_cells->incubate_24h add_adc Add ADC dilutions to cells incubate_24h->add_adc prepare_adc Prepare serial dilutions of ADC prepare_adc->add_adc incubate_72h Incubate for 72-120h add_adc->incubate_72h add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate_72h->add_reagent measure_signal Measure absorbance or luminescence add_reagent->measure_signal calculate_ic50 Calculate IC50 values measure_signal->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of an ADC.

Visualizing the Impact of Linker Rigidity

The rigidity of the BCO linker can be advantageous in the context of PROTACs, where it can help to pre-organize the molecule for optimal ternary complex formation between the target protein and the E3 ligase.

PROTAC_MoA cluster_flexible Flexible Linker (e.g., PEG) cluster_rigid Rigid Linker (e.g., BCO) p_flex PROTAC (Flexible Linker) ternary_flex Suboptimal Ternary Complex (Multiple Conformations) p_flex->ternary_flex poi_flex Target Protein poi_flex->ternary_flex e3_flex E3 Ligase e3_flex->ternary_flex ubiquitination_low Lower Degradation ternary_flex->ubiquitination_low Lower Ubiquitination Efficiency p_rigid PROTAC (Rigid BCO Linker) ternary_rigid Optimal Ternary Complex (Pre-organized) p_rigid->ternary_rigid poi_rigid Target Protein poi_rigid->ternary_rigid e3_rigid E3 Ligase e3_rigid->ternary_rigid ubiquitination_high Higher Degradation ternary_rigid->ubiquitination_high Higher Ubiquitination Efficiency

Caption: Impact of linker rigidity on PROTAC-mediated ternary complex formation.

Signaling Pathway: Tubulin Polymerization Inhibition

Many cytotoxic payloads used in ADCs, such as auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway cluster_adc ADC Action cluster_cellular Cellular Effect adc Antibody-Drug Conjugate (ADC) receptor Target Antigen on Cancer Cell adc->receptor Binding internalization Internalization (Endocytosis) receptor->internalization lysosome Lysosome internalization->lysosome payload_release Payload Release lysosome->payload_release tubulin α/β-Tubulin Dimers payload_release->tubulin Payload Binds Tubulin microtubules Microtubule Polymerization tubulin->microtubules Inhibition mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest Disruption apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway of ADC-delivered tubulin polymerization inhibitors.

References

In-depth Structural Validation of 1,4-Diiodobicyclo[2.2.2]octane Adducts by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing crystallographic data reveals a notable scarcity of structurally characterized adducts of 1,4-diiodobicyclo[2.2.2]octane. Despite its potential as a robust halogen bond donor for crystal engineering and supramolecular chemistry, extensive searches of chemical and crystallographic databases have yielded no publicly available studies detailing the X-ray crystal structure of a co-crystal or adduct formed by this molecule. The majority of related research focuses on the well-known halogen bond acceptor 1,4-diazabicyclo[2.2.2]octane (DABCO).

This guide, therefore, pivots to a comparative analysis of halogen bonding in adducts formed by a closely related and extensively studied analogue, 1,4-diiodobenzene , to provide a framework for understanding the potential interactions of this compound. The principles of halogen bonding and the experimental methodologies are directly transferable. We will compare the structural parameters of 1,4-diiodobenzene adducts with different halogen bond acceptors to illustrate the factors influencing the strength and geometry of these non-covalent interactions.

Understanding Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom (Lewis acid) acts as an electrophilic species and interacts with a Lewis base (e.g., a nitrogen, oxygen, or sulfur atom). This occurs due to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the extension of the R-X covalent bond (where R is the remainder of the molecule and X is the halogen).

Comparative Analysis of 1,4-Diiodobenzene Adducts

To illustrate the principles of validating halogen-bonded structures, we present a comparison of crystallographic data for adducts of 1,4-diiodobenzene with two different types of Lewis bases: a nitrogen-containing heterocycle and a sulfur-containing molecule.

AdductHalogen Bond DonorHalogen Bond AcceptorI···N/S Distance (Å)C–I···N/S Angle (°)Reference
1,4-Diiodobenzene ⋅ Pyrazine1,4-DiiodobenzenePyrazine2.93178.5[Fictitious Example 1]
1,4-Diiodobenzene ⋅ 1,4-Dithiane1,4-Diiodobenzene1,4-Dithiane3.25175.2[Fictitious Example 2]

Note: The data presented in this table is illustrative and based on typical values found in the literature for similar halogen-bonded adducts. It serves as a template for how such data would be presented for this compound adducts, were they available.

The shorter I···N distance and the angle closer to 180° in the pyrazine adduct suggest a stronger halogen bond compared to the dithiane adduct. This is consistent with the generally stronger Lewis basicity of nitrogen compared to sulfur.

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis and X-ray crystallographic analysis of halogen-bonded co-crystals, which would be applicable to the study of this compound adducts.

Synthesis of Co-crystals

Co-crystals of a halogen bond donor (e.g., this compound or 1,4-diiodobenzene) and a halogen bond acceptor are typically prepared by slow evaporation from a solution containing stoichiometric amounts of the two components.

  • Dissolution: Dissolve equimolar amounts of the halogen bond donor and acceptor in a suitable solvent (e.g., chloroform, dichloromethane, or acetonitrile) with gentle heating if necessary.

  • Crystallization: Allow the solution to slowly evaporate at room temperature in a loosely covered vial.

  • Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and air-dry.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100 K or 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Logical Workflow for Structure Validation

The process of validating the structure of a potential halogen-bonded adduct follows a logical progression from synthesis to detailed structural analysis.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation s1 Select Halogen Bond Donor and Acceptor s2 Co-crystallization s1->s2 a1 Single-Crystal X-ray Diffraction s2->a1 a2 Structure Solution and Refinement a1->a2 a3 Geometric Analysis (Bond Lengths, Angles) a2->a3 v1 Comparison with van der Waals Radii a3->v1 v2 Analysis of Interaction Geometry a3->v2 v3 Confirmation of Halogen Bonding v1->v3 v2->v3

Caption: Workflow for the synthesis and structural validation of halogen-bonded adducts.

Conclusion and Future Outlook

While no crystal structures of this compound adducts are currently reported in the scientific literature, the principles of halogen bonding and the methodologies for their characterization are well-established. The rigid bicyclic scaffold of this compound makes it an intriguing candidate for the construction of highly ordered supramolecular architectures. Future research in this area would be invaluable for expanding the toolkit of crystal engineering and for developing new functional materials. The comparative data and protocols presented here for analogous systems provide a solid foundation for such future investigations. Researchers are encouraged to explore the co-crystallization of this compound with a variety of Lewis bases to unlock its potential in supramolecular chemistry.

Purity Analysis of Synthesized 1,4-Diiodobicyclo[2.2.2]octane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of synthesized 1,4-diiodobicyclo[2.2.2]octane, a rigid, non-aromatic molecular scaffold of significant interest in crystal engineering, materials science, and as a bioisostere for para-substituted benzene in drug design. The purity of this linker is paramount for the predictable assembly of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and for ensuring the intended biological activity and safety of pharmaceutical candidates. This document outlines the common synthetic routes, potential impurities, and a comparative analysis of analytical techniques for purity determination.

Synthesis and Potential Impurities

The synthesis of this compound typically proceeds via a halodecarboxylation reaction, most notably the Hunsdiecker or a modified version thereof, starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The dicarboxylic acid precursor is accessible through several synthetic routes, including a Diels-Alder reaction followed by subsequent modifications.

Key Synthetic Pathway:

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Halodecarboxylation cluster_2 Purification cluster_3 Final Product Precursor Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid Reaction Hunsdiecker Reaction (e.g., with I2, Pb(OAc)4 or HgO/I2) Precursor->Reaction Starting Material Purification Column Chromatography (Silica Gel) or Recrystallization Reaction->Purification Crude Product Product 1,4-Diiodobicyclo- [2.2.2]octane Purification->Product Purified Product

Synthesis and Purification Workflow for this compound.

Common Impurities:

The primary impurities in the synthesis of this compound can arise from incomplete reaction or side reactions during the halodecarboxylation process.

  • Monosubstituted Intermediate: 1-Iodobicyclo[2.2.2]octane-4-carboxylic acid, resulting from incomplete decarboxylation of the second carboxylic acid group.

  • Starting Material: Unreacted bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., carbon tetrachloride, benzene, hexanes, ethyl acetate).

  • Byproducts from Side Reactions: Depending on the specific Hunsdiecker reaction conditions, other organic byproducts may be formed.

Purity Analysis: A Comparative Approach

A multi-technique approach is essential for the comprehensive purity assessment of synthesized this compound. The following table compares the utility of standard analytical methods.

Table 1: Comparison of Analytical Techniques for Purity Analysis

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation, identification and quantification of proton-bearing and carbon-containing impurities.Provides detailed structural information, highly sensitive to subtle structural differences, quantitative with an internal standard.May not detect non-protonated or non-carbon-containing impurities, spectral overlap can complicate analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile impurities, determination of relative purity.High separation efficiency for volatile compounds, provides molecular weight and fragmentation patterns for identification.Not suitable for non-volatile impurities (e.g., starting dicarboxylic acid), requires derivatization for some compounds, thermal degradation of the analyte can occur.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile impurities, determination of percentage purity.High separation efficiency for a wide range of compounds, non-destructive, highly quantitative with appropriate standards.Requires development of a specific method (column, mobile phase), may not be suitable for highly volatile impurities.
Elemental Analysis Determination of the elemental composition (C, H, I).Provides fundamental information on the elemental composition, can indicate the presence of inorganic impurities.Does not provide information on the nature of organic impurities, requires a highly purified sample for accurate results.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible purity analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz. Typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using the same sample. A proton-decoupled sequence is typically used.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum corresponding to the product and the internal standard to calculate the purity. Analyze both ¹H and ¹³C spectra for the presence of signals corresponding to potential impurities. Due to the high symmetry of this compound, the ¹H NMR spectrum is expected to show a single peak for the 12 equivalent methylene protons, and the ¹³C NMR spectrum will show two peaks for the bridgehead and methylene carbons.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the synthesized product (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks. Analyze the mass spectra of the impurity peaks to identify their structures. Calculate the relative purity by peak area percentage.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration (e.g., 0.5 mg/mL).

  • HPLC Method:

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the main peak. Identify and quantify any impurity peaks. Calculate the percentage purity based on the peak area of the main component relative to the total peak area.

Comparative Purity Data

The following table provides a hypothetical comparison of purity data for this compound and a common alternative, 1,4-dibromobicyclo[2.2.2]octane, which can be synthesized via a similar route.

Table 2: Illustrative Purity Comparison

CompoundSynthesis RouteTypical Purity (by HPLC)Major Impurities
This compound Hunsdiecker reaction from dicarboxylic acid> 98%Monosubstituted intermediate, starting material
1,4-Dibromobicyclo[2.2.2]octane Hunsdiecker reaction from dicarboxylic acid> 99%Monosubstituted intermediate, starting material

Note: The higher reactivity of iodine in the Hunsdiecker reaction can sometimes lead to a slightly lower yield and purity compared to the bromine analogue. However, purification by column chromatography or recrystallization is generally effective for both compounds.

Visualization of Analytical Workflow

The logical flow of the purity analysis process is depicted below.

Analytical_Workflow Sample Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC Elemental Elemental Analysis Sample->Elemental Purity_Assessment Comprehensive Purity Assessment NMR->Purity_Assessment GCMS->Purity_Assessment HPLC->Purity_Assessment Elemental->Purity_Assessment

Workflow for the Purity Analysis of this compound.

Conclusion

The purity of synthesized this compound is critical for its successful application in advanced materials and drug discovery. A combination of NMR, GC-MS, and HPLC provides a robust and comprehensive assessment of purity, allowing for the identification and quantification of potential impurities. While the Hunsdiecker reaction provides a viable synthetic route, careful purification is necessary to achieve the high purity required for demanding applications. For applications where the slightly higher reactivity of the iodo-substituent is not essential, the bromo-analogue may offer a marginally purer alternative. Researchers should carefully consider the purity requirements of their specific application and employ the appropriate analytical techniques to ensure the quality of their synthesized material.

A Comparative Analysis of Experimental and Theoretical Data for 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthesis, characterization, and structural parameters of 1,4-diiodobicyclo[2.2.2]octane. This document provides a detailed comparison of available experimental data with a discussion on the current landscape of theoretical predictions for this compound.

Introduction

This compound is a key synthetic intermediate, notably utilized in the formation of highly strained polycyclic hydrocarbons such as [2.2.2]propellane. Its rigid bicyclic framework and the presence of reactive iodine atoms at the bridgehead positions make it a valuable building block in synthetic and medicinal chemistry. An accurate understanding of its structural and spectroscopic properties is crucial for its effective application. This guide summarizes the available experimental data for this compound and contextualizes it within the broader scope of bicyclo[2.2.2]octane derivatives. While experimental data is available, a direct comparison with published theoretical calculations for this specific diiodo-substituted compound is currently limited in the scientific literature.

Experimental Data

The primary source of experimental data for the synthesis and characterization of this compound is the seminal work by Wiberg, Pratt, and Bailey in the Journal of the American Chemical Society in 1977. Further detailed experimental procedures can be found in the doctoral thesis of Jeffrey C. Blood from the University of Wisconsin-Madison (1981). The structural parameters have been determined by X-ray crystallography, and the data is available in the Cambridge Structural Database (CSD).

Structural Parameters

The crystal structure of this compound reveals a highly symmetric and rigid molecule. The key bond lengths and angles obtained from X-ray crystallographic data are summarized in the table below.

ParameterExperimental Value
Bond Lengths (Å)
C-IData not yet available
C1-C2Data not yet available
C2-C3Data not yet available
**Bond Angles (°) **
I-C1-C2Data not yet available
C2-C1-C6Data not yet available
C1-C2-C3Data not yet available
Note: Specific values require direct access to the Cambridge Structural Database entry for this compound, which is not publicly available through standard search.
Spectroscopic Data

Spectroscopic characterization provides further insight into the molecular structure and purity of this compound.

Spectroscopic Data
¹H NMR (CDCl₃, δ) Specific chemical shifts and coupling constants require access to the primary literature.
¹³C NMR (CDCl₃, δ) Specific chemical shifts require access to the primary literature.
Infrared (IR) (cm⁻¹) Characteristic absorption bands require access to the primary literature.
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern require access to the primary literature.

Theoretical Data

The absence of such data presents an opportunity for future computational chemistry research to model this important synthetic intermediate. Such studies, likely employing Density Functional Theory (DFT) or ab initio methods, would provide valuable insights into its electronic structure and reactivity, and allow for a direct comparison with the existing experimental data.

Experimental Protocols

The synthesis of this compound is a well-established procedure. The following is a summary of the experimental protocol as described in the literature.

Synthesis of this compound

The synthesis typically involves a two-step process starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

G cluster_0 Step 1: Hunsdiecker Reaction cluster_1 Step 2: Purification A Bicyclo[2.2.2]octane-1,4-dicarboxylic acid B Silver Salt Formation (AgNO₃, NaOH) A->B C Silver bicyclo[2.2.2]octane-1,4-dicarboxylate B->C D Iodination (I₂, CCl₄, reflux) C->D E This compound (Crude) D->E F Crude Product G Sublimation or Recrystallization F->G H Pure this compound G->H

Synthetic workflow for this compound.

Detailed Steps:

  • Silver Salt Formation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is neutralized with a stoichiometric amount of sodium hydroxide. The resulting solution is then treated with silver nitrate to precipitate the disilver salt. The salt is collected by filtration, washed, and thoroughly dried.

  • Hunsdiecker Reaction: The dry silver salt is suspended in a nonpolar solvent such as carbon tetrachloride. A stoichiometric amount of iodine is added, and the mixture is refluxed until the reaction is complete, typically indicated by the disappearance of the iodine color.

  • Workup and Purification: The reaction mixture is filtered to remove silver iodide. The filtrate is washed with a sodium thiosulfate solution to remove any remaining iodine, followed by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure. The crude product is then purified by sublimation or recrystallization from a suitable solvent to yield pure this compound.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.

G A Synthesized This compound B Spectroscopic Analysis A->B F Structural Analysis A->F C NMR (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E I Purity and Structural Confirmation C->I D->I E->I G X-ray Crystallography F->G H Elemental Analysis F->H G->I H->I

Characterization workflow for this compound.

Conclusion

The experimental data for this compound is well-established, with detailed synthetic protocols and structural information available from primary literature and crystallographic databases. This guide provides a centralized overview of this information, which is critical for researchers working with this compound. However, there is a noticeable gap in the literature concerning theoretical calculations for this specific molecule. Future computational studies would be highly valuable to provide a complete comparative picture and to further elucidate the electronic properties that govern the reactivity of this important synthetic intermediate. Such studies would not only complement the existing experimental data but also aid in the rational design of new synthetic methodologies and novel molecules based on the bicyclo[2.2.2]octane scaffold.

Benchmarking 1,4-Diiodobicyclo[2.2.2]octane Against Other Halogen Bond Donors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of supramolecular chemistry and rational drug design, the strategic use of halogen bonding has emerged as a powerful tool for controlling molecular assembly and enhancing ligand-protein interactions.[1] The selection of an appropriate halogen bond donor is critical for the successful application of this directional, non-covalent interaction. This guide provides an objective comparison of 1,4-diiodobicyclo[2.2.2]octane (DIBO) with other prominent halogen bond donors, supported by available experimental data and detailed methodologies.

Introduction to Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base.[2] The strength of this interaction is tunable and depends on the polarizability of the halogen, the electron-withdrawing nature of the substituent attached to it, and the nature of the halogen bond acceptor. Iodine atoms are known to form the strongest halogen bonds among the halogens.[3][4]

Overview of Compared Halogen Bond Donors

This guide focuses on comparing DIBO with a selection of commonly employed and potent halogen bond donors:

  • This compound (DIBO): A rigid, aliphatic di-iodinated compound. Its bicyclic structure provides a well-defined geometry for the iodine atoms.

  • Iodobenzene: A simple aromatic halogen bond donor.

  • 1,4-Diiodotetrafluorobenzene (DITFB): A highly effective halogen bond donor due to the presence of electron-withdrawing fluorine atoms which enhance the positive character of the σ-hole on the iodine atoms.[5]

  • Hypervalent Iodine Compounds (e.g., Diaryliodonium salts): These compounds have been shown to be powerful halogen-bond donors in organocatalysis.[6][7]

Quantitative Comparison of Halogen Bond Strength

Halogen Bond DonorHalogen Bond AcceptorSolventKa (M-1)Reference
1,4-DiiodotetrafluorobenzenePyridineCDCl320 ± 1[8]
IodobenzeneQuinuclidineC6D6Weak interaction[2]
3,5-bis-SF5-iodobenzenePyridineCDCl3Strong interaction (qualitative)[9]
Diaryliodonium SaltsVariousVariousStrong catalysts[6][7]

Experimental Protocols

A standardized and reliable method for determining the association constants of halogen-bonded complexes in solution is crucial for accurate benchmarking. 1H or 19F NMR titration is a widely accepted technique.[10]

General Protocol for NMR Titration:
  • Sample Preparation: A solution of the halogen bond acceptor of a known concentration is prepared in a suitable deuterated solvent.

  • Titration: A concentrated solution of the halogen bond donor is incrementally added to the acceptor solution.

  • Data Acquisition: After each addition, the NMR spectrum is recorded. The chemical shift changes of specific protons or fluorine atoms on the acceptor or donor molecule are monitored.

  • Data Analysis: The changes in chemical shifts are plotted against the concentration of the added titrant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1 or 1:2) to calculate the association constant (Ka).

Diagram of a Typical NMR Titration Workflow:

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration & Data Acquisition cluster_analysis Data Analysis A Prepare Acceptor Solution (Known Concentration) C Initial NMR Spectrum of Acceptor A->C B Prepare Donor Solution (Concentrated) D Add Aliquot of Donor Solution B->D C->D Start Titration E Record NMR Spectrum D->E E->D Repeat until Saturation F Monitor Chemical Shift Changes E->F G Plot Δδ vs. [Donor] F->G H Fit to Binding Model & Calculate Ka G->H

Caption: Workflow for determining association constants using NMR titration.

Logical Relationship of Halogen Bond Donor Strength

The strength of a halogen bond donor is influenced by several factors. The following diagram illustrates the key relationships that determine the efficacy of a halogen bond donor.

Halogen_Bond_Strength_Factors cluster_factors Influencing Factors Donor Halogen Bond Donor Strength Polarizability Halogen Polarizability (I > Br > Cl) Polarizability->Donor Increases EWG Electron-Withdrawing Groups (e.g., -F, -NO2, -SF5) EWG->Donor Increases Hybridization Carbon Hybridization (sp > sp2 > sp3) Hybridization->Donor Increases σ-hole Acceptor Lewis Basicity of Acceptor Acceptor->Donor Influences Interaction

Caption: Factors influencing the strength of a halogen bond donor.

Discussion and Conclusion

While direct quantitative data benchmarking this compound against other halogen bond donors is not abundant in the literature, its rigid structure offers a precise orientation of the iodine atoms, making it an interesting candidate for applications in crystal engineering and as a bidentate halogen bond donor.

In contrast, iodoarenes, particularly those substituted with strong electron-withdrawing groups like 1,4-diiodotetrafluorobenzene, have been more extensively studied and are established as powerful halogen bond donors.[5] The electron-withdrawing fluorine atoms significantly enhance the electrophilicity of the σ-hole on the iodine atoms, leading to stronger halogen bonds. Similarly, hypervalent iodine compounds have demonstrated exceptional performance as catalysts in reactions mediated by halogen bonding.[6][7]

For DIBO, the iodine atoms are attached to sp3-hybridized carbons, which generally results in a less positive σ-hole compared to iodine attached to sp2 or sp-hybridized carbons. However, the rigid bicyclic framework may pre-organize the molecule for effective bidentate interactions, which could compensate for the inherently weaker individual halogen bonds.

Further experimental studies, specifically NMR titrations and catalytic activity assays, are required to quantitatively benchmark DIBO against the established halogen bond donors. Such studies would provide valuable insights for researchers in selecting the optimal halogen bond donor for their specific applications in drug discovery, materials science, and catalysis.

References

The Potential of 1,4-Diiodobicyclo[2.2.2]octane in Co-crystal Engineering: A Comparative Analysis of Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and controlling intermolecular interactions is paramount in the rational design of crystalline materials with tailored properties. 1,4-Diiodobicyclo[2.2.2]octane stands out as a compelling yet underexplored building block in co-crystal engineering. Its rigid, well-defined geometry and the presence of two strong halogen bond donors at the bridgehead positions offer a predictable framework for constructing robust supramolecular architectures. This guide provides a comparative analysis of the potential intermolecular interactions in hypothetical co-crystals of this compound, drawing parallels with the well-documented co-crystals of its nitrogenous analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO), and other halogen-bonded systems.

The Foundation: Crystal Structure of this compound

The crystal structure of this compound itself provides insight into its potential as a co-crystal former. The molecule crystallizes in a layered structure, with a notable, albeit loose, Csp³–I···I interaction of 4.309 Å.[1] The Csp³–I bond length is 2.163 Å.[1] This inherent self-association, driven by a weak halogen bond, suggests a strong propensity for the iodine atoms to engage with suitable halogen bond acceptors in the presence of a co-former.

Comparative Analysis: Halogen Bonding vs. Hydrogen Bonding

The extensive research on co-crystals of 1,4-diazabicyclo[2.2.2]octane (DABCO) offers a valuable comparative framework. In DABCO co-crystals, the primary driving force for assembly is hydrogen bonding, where the nitrogen atoms act as hydrogen bond acceptors. In the case of this compound, the iodine atoms are the key players, acting as halogen bond donors.

Table 1: Comparison of Potential Intermolecular Interactions

Interaction TypeThis compound (Predicted)1,4-Diazabicyclo[2.2.2]octane (Observed)
Primary Interaction Halogen Bonding (C–I···A)Hydrogen Bonding (N···H–D)
Donor Site Iodine AtomHydrogen Bond Donor of Co-former
Acceptor Site Halogen Bond Acceptor of Co-formerNitrogen Atom of DABCO
Typical Interaction Strength 5–40 kJ/mol15–40 kJ/mol
Directionality Highly DirectionalHighly Directional

The following diagram illustrates the fundamental difference in the primary supramolecular synthons expected for co-crystals of these two bicyclo[2.2.2]octane derivatives.

G Supramolecular Synthon Comparison cluster_0 This compound Co-crystal (Predicted) cluster_1 1,4-Diazabicyclo[2.2.2]octane Co-crystal (Observed) DIBO 1,4-Diiodobicyclo [2.2.2]octane Acceptor Halogen Bond Acceptor (e.g., N, O, S) DIBO->Acceptor C-I···A (Halogen Bond) DABCO 1,4-Diazabicyclo [2.2.2]octane Donor Hydrogen Bond Donor (e.g., O-H, N-H) Donor->DABCO N···H-D (Hydrogen Bond)

Caption: Comparison of primary intermolecular interactions in co-crystals.

Hypothetical Co-crystal Design and Interaction Analysis

To illustrate the potential of this compound, we can propose co-crystals with various halogen bond acceptors. The strength and geometry of the resulting halogen bonds would be influenced by the nature of the acceptor atom and its chemical environment.

Table 2: Predicted Halogen Bond Parameters in Hypothetical Co-crystals

Co-former TypeAcceptor AtomExpected I···A Distance (Å)Expected C–I···A Angle (°)
Pyridine derivativeN2.7 - 3.0170 - 180
Carbonyl-containing moleculeO2.8 - 3.2160 - 175
Thiol or ThioetherS3.2 - 3.6165 - 180

The logical workflow for designing and analyzing these hypothetical co-crystals is outlined below.

G Start Select 1,4-Diiodobicyclo [2.2.2]octane Coformer Choose Co-former with Halogen Bond Acceptor Start->Coformer Synthesis Co-crystallization (e.g., solution evaporation, grinding) Coformer->Synthesis SCXRD Single-Crystal X-ray Diffraction Synthesis->SCXRD Data Determine Crystal Structure (Bond Lengths, Angles) SCXRD->Data Computational Computational Analysis (DFT, Hirshfeld) Data->Computational Analysis Analyze Intermolecular Interactions Computational->Analysis End Characterize Properties Analysis->End

Caption: Experimental and computational workflow for co-crystal analysis.

Experimental Protocols for Co-crystal Synthesis and Characterization

The synthesis and characterization of this compound co-crystals would follow established methodologies in the field of crystal engineering.

Co-crystal Synthesis
  • Solution Evaporation: This is the most common method for growing single crystals suitable for X-ray diffraction.

    • Dissolve equimolar amounts of this compound and the chosen co-former in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile).

    • Gently heat the solution to ensure complete dissolution.

    • Allow the solvent to evaporate slowly at room temperature.

    • Collect the resulting crystals.

  • Liquid-Assisted Grinding: This technique is useful for screening for co-crystal formation.

    • Combine solid this compound and the co-former in a mortar.

    • Add a few drops of a suitable solvent.

    • Grind the mixture with a pestle for a set period (e.g., 30-60 minutes).

    • The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD).

Characterization Techniques
  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing detailed information on bond lengths, angles, and intermolecular distances.

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase of a bulk sample and to check for the formation of a new crystalline phase (the co-crystal) that is different from the starting materials.

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point of the co-crystal, which is typically different from the melting points of the individual components.

  • Spectroscopic Methods (FT-IR, Raman): Changes in the vibrational frequencies of functional groups upon co-crystallization can provide evidence of the formation of new intermolecular interactions.

Computational Analysis of Intermolecular Interactions

To complement experimental data, computational methods are invaluable for quantifying and visualizing intermolecular interactions.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the co-crystal and to calculate the interaction energies between the component molecules, providing a measure of the stability of the co-crystal.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize the bond critical points associated with intermolecular interactions, including halogen bonds, providing information about their strength and nature.

  • Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular contacts in a crystal. The Hirshfeld surface is mapped with properties like dnorm to highlight regions of close contact, and 2D fingerprint plots can be generated to provide a quantitative summary of the different types of intermolecular interactions.

The following diagram illustrates the logical relationship between these computational techniques in analyzing intermolecular interactions.

G Crystal_Structure Experimental Crystal Structure (from SCXRD) DFT Density Functional Theory (DFT) Crystal_Structure->DFT Hirshfeld Hirshfeld Surface Analysis Crystal_Structure->Hirshfeld QTAIM Quantum Theory of Atoms in Molecules (QTAIM) DFT->QTAIM Interaction_Energy Interaction Energy Calculation DFT->Interaction_Energy Bond_Paths Identification of Bond Critical Points QTAIM->Bond_Paths Contact_Visualization Visualization of Intermolecular Contacts Hirshfeld->Contact_Visualization

Caption: Interplay of computational methods for interaction analysis.

References

Safety Operating Guide

Navigating the Disposal of 1,4-Diiodobicyclo[2.2.2]octane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of 1,4-diiodobicyclo[2.2.2]octane, a halogenated organic compound, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its classification, specific handling procedures are required to mitigate potential hazards to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this chemical, drawing from established protocols for halogenated organic waste.

Waste Segregation and Identification

Proper segregation of chemical waste is the foundational step in safe disposal. This compound must be categorized as a halogenated organic waste .[1] It is imperative to not mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[2] A clear understanding of waste stream separation is essential for any researcher handling this and similar chemicals.

Waste CategoryDescriptionCompatible ContainerLabeling
Halogenated Organic Waste Organic compounds containing bromine, chlorine, fluorine, or iodine.[1] This includes this compound.Green Labeled Carboys or other designated, compatible containers.[1] Containers must be in good condition with a threaded, tightly sealing cap.[3][4]"Hazardous Waste," "Halogenated Organic Waste," and the full chemical name(s) of the contents.[2][3] Do not use abbreviations or chemical formulas.[3]
Non-Halogenated Organic Waste Organic compounds primarily composed of carbon, hydrogen, nitrogen, and/or oxygen.Black Labeled Carboys or other designated containers.[1]"Hazardous Waste," "Non-Halogenated Organic Waste," and the full chemical name(s) of the contents.
Inorganic (Aqueous) Waste Acids, bases, and heavy metal solutions.Blue Labeled Carboys or other designated containers.[1]"Hazardous Waste," "Inorganic Waste," and the full chemical name(s) of the contents.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe handling and disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste."[3]

    • Carefully transfer the this compound waste into the designated container. If the chemical is in its original container and is no longer needed, it can be disposed of as is, without needing the word "Waste" on the original label.[3]

    • Ensure the container is kept closed at all times, except when actively adding waste.[3] This prevents the release of volatile organic compounds (VOCs).

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and an identification of the contents, such as "Halogenated Organic Waste."[2][3]

    • Maintain a list of all chemicals added to the container, including approximate percentages or volumes.[1][2]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated and away from sources of ignition, such as heat, sparks, or open flames.[5]

    • Ensure the container is stored in a secondary containment bin to prevent spills.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

Prohibited Actions

To ensure safety and compliance, the following actions are strictly prohibited:

  • Do not dispose of this compound down the drain.[2]

  • Do not mix halogenated organic waste with non-halogenated organic waste, acids, bases, or other incompatible chemical waste streams.[1][2]

  • Do not overfill waste containers; a filling level of less than 90% is recommended.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated identify Identify Waste Type: Is it a Halogenated Organic Compound? start->identify yes Yes identify->yes Iodine Present no No identify->no halogenated_waste Segregate as Halogenated Organic Waste yes->halogenated_waste other_waste Follow Disposal Protocol for the Specific Waste Type no->other_waste container Use Designated, Labeled Halogenated Waste Container halogenated_waste->container labeling Label with 'Hazardous Waste' and Full Chemical Name(s) container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage request_pickup Request Pickup by Environmental Health & Safety (EHS) storage->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,4-Diiodobicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Operational Plan

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of 1,4-Diiodobicyclo[2.2.2]octane. Given the presence of iodine atoms, this compound should be handled with caution, assuming it may be toxic and potentially harmful to the environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for handling hazardous solid chemicals.

Protection Type Recommended Equipment Rationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Some organoiodine compounds can penetrate certain types of gloves; consider double-gloving.
Body Protection A flame-resistant, chemical-resistant lab coat.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate filters for organic vapors and particulates.Necessary when handling the powder outside of a fume hood or when dust may be generated.

Experimental Protocols: Handling and Storage

Handling:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Avoid Dust Formation: Minimize the generation of dust when transferring the solid.

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Halogenated organic compounds require specific disposal procedures.[1]

  • Waste Collection: Dispose of this compound and any contaminated materials in a designated "Halogenated Organic Waste" container.[1]

  • Professional Disposal: Do not dispose of this chemical down the drain.[2] Arrange for collection by a licensed hazardous waste disposal service.[2][3]

  • Empty Containers: Handle empty containers as if they were full, as they may retain chemical residue.

First Aid Measures

In the event of exposure, follow these first aid protocols and seek immediate medical attention.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.
Ingestion Do NOT induce vomiting. Rinse mouth with water and contact a poison control center or physician immediately.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS & Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_fumehood Work in Chemical Fume Hood prep_ppe->handling_fumehood handling_weigh Weigh & Transfer handling_fumehood->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon emergency_spill Spill Response handling_reaction->emergency_spill emergency_exposure Exposure Response handling_reaction->emergency_exposure cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose via Licensed Service cleanup_waste->cleanup_disposal

Safe handling workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.